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  • Product: (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone
  • CAS: 63608-15-1

Core Science & Biosynthesis

Foundational

From Scaffold to Therapeutics: The Synthetic and Pharmacological Journey of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review Executive Summary In modern medicinal chemistry, the piperidine ring is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review

Executive Summary

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into therapeutic agents to enhance binding affinity, target selectivity, and pharmacokinetic profiles. Among its functionalized derivatives, (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1)—also known as N-benzoyl-4-chloromethylpiperidine—stands out as a highly versatile synthetic intermediate.

This technical guide explores the dual identity of this compound: first, as a critical building block and monitored regulatory impurity in the synthesis of the blockbuster antifungal Efinaconazole ; and second, as a potent electrophilic scaffold used in the development of small-molecule kinase inhibitors and CNS therapeutics. By analyzing the structural causality, reaction mechanisms, and biological pathways associated with this molecule, this whitepaper provides a comprehensive framework for drug development professionals utilizing chloromethyl piperidine derivatives.

Chemical Profile and Structural Causality

The utility of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone stems directly from its bipartite molecular architecture:

  • The N-Benzoyl Group (Protecting & Modulating Moiety): The benzoyl group attached to the piperidine nitrogen serves a critical protective function. Without it, the secondary amine of the piperidine ring would act as a nucleophile, attacking the chloromethyl group of adjacent molecules and leading to uncontrolled intermolecular self-alkylation and polymerization. Furthermore, the electron-withdrawing nature of the benzoyl group reduces the basicity of the nitrogen, directing chemical reactivity exclusively to the functionalized tail.

  • The Chloromethyl Group (Reactive Electrophile): The primary alkyl chloride is a highly reactive site primed for two distinct chemical pathways: E2 Dehydrohalogenation (to form exocyclic alkenes) and SN2 Nucleophilic Substitution (to alkylate therapeutic heterocycles).

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Name (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone
CAS Number 63608-15-1
Molecular Formula C13H16ClNO
Molecular Weight 237.73 g/mol
Common Synonyms N-Benzoyl-4-chloromethylpiperidine; Efinaconazole Impurity 28
Physical Appearance Yellowish-brown oily matter to solid

Data sourced from authoritative pharmaceutical reference standards 12.

Role in the Synthesis of Efinaconazole

Efinaconazole is a topical triazole antifungal indicated for the treatment of onychomycosis. The synthesis of Efinaconazole relies heavily on the integration of a 4-methylenepiperidine moiety, which is derived directly from (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone 3.

Because the chloromethyl intermediate can carry over into the final active pharmaceutical ingredient (API), it is strictly monitored in pharmacopeial quality control as Efinaconazole Impurity 28 2.

Synthetic Workflow: From Scaffold to API

To convert the chloromethyl group into the required methylene (exocyclic double bond) group, chemists employ an E2 dehydrohalogenation strategy.

SyntheticWorkflow A (4-(chloromethyl)piperidin-1-yl) (phenyl)methanone (CAS: 63608-15-1) B E2 Dehydrohalogenation (Reagents: KOtBu, DMF, 5-20°C) A->B Elimination C N-benzoyl-4-methylenepiperidine B->C D Amide Hydrolysis (Deprotection) C->D E 4-methylenepiperidine (Key Pharmacophore) D->E F Epoxide Ring Opening (Triazole Intermediate) E->F Nucleophilic Attack G Efinaconazole (Active API) F->G

Caption: Synthetic pathway from the chloromethyl piperidine scaffold to the final Efinaconazole API.

Experimental Protocol 1: Base-Catalyzed E2 Dehydrohalogenation

Objective: Convert the primary alkyl chloride to an exocyclic alkene 3. Mechanistic Causality: Primary chlorides are generally resistant to elimination and highly susceptible to SN2 substitution. To force the E2 elimination pathway, a sterically bulky, strong base (Potassium tert-butoxide) is utilized in a polar aprotic solvent (DMF). The steric bulk of the tert-butoxide ion prevents it from acting as a nucleophile, thereby strictly abstracting a proton to form the double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in anhydrous N,N-dimethylformamide (DMF) to achieve a 1.0 M solution.

  • Thermal Control: Cool the reaction vessel to 5°C using an ice-water bath. This controls the exothermic nature of the base addition and minimizes unwanted side reactions.

  • Base Addition: Add 1.5 equivalents of Potassium tert-butoxide (KOtBu) in five distinct portions over 1 hour. Maintain the internal temperature strictly between 10°C and 20°C.

  • Reaction Phase: Stir the mixture at 10–20°C for 40 minutes. Monitor the disappearance of the starting material via LC-MS.

  • Quenching: Pour the reaction mixture into a 1:1 mixture of 1N Hydrochloric acid and crushed ice to neutralize the excess base and quench the reaction.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-benzoyl-4-methylenepiperidine.

Pharmacological Context: Mechanism of Action

Once the 4-methylenepiperidine moiety is integrated into Efinaconazole, the drug exerts powerful antifungal effects by targeting the ergosterol biosynthesis pathway. Specifically, it acts as a potent inhibitor of sterol 14α-demethylase (CYP51A1) 4.

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Sterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Enzyme->Ergosterol Normal Pathway Toxicity Accumulation of Toxic 14α-methylsterols Enzyme->Toxicity Pathway Blocked Drug Efinaconazole Drug->Enzyme Inhibits Death Fungal Cell Death (Growth Arrest) Toxicity->Death

Caption: Mechanism of Action of Efinaconazole via inhibition of sterol 14α-demethylase.

Quantitative Data: Comparative In Vitro Antifungal Efficacy

The structural integration of the piperidine derivative grants Efinaconazole superior potency compared to legacy antifungals.

Fungal PathogenEfinaconazole MIC (μg/mL)Comparator DrugComparator MIC (μg/mL)
Trichophyton mentagrophytes0.0039 Itraconazole0.016
Candida albicans0.00098 Clotrimazole0.0078

Data demonstrates that Efinaconazole is 4- to 8-fold more active than standard triazole/imidazole therapies 4.

Broader Medicinal Chemistry Applications: Kinase Inhibitors

Beyond antifungal synthesis, 4-(chloromethyl)piperidine derivatives are heavily utilized in oncology and CNS drug discovery. The piperidin-4-ylmethyl group is a cornerstone in the development of numerous small-molecule kinase inhibitors 5.

The reactive chloromethyl group acts as an ideal electrophile for the alkylation of nucleophilic centers (N-alkylation, O-alkylation, and S-alkylation) on heterocyclic scaffolds such as pyrazoles, pyrimidines, and indoles. Once installed, the piperidine ring engages in crucial hydrogen-bonding interactions within the ATP-binding pocket of dysregulated kinases, significantly enhancing inhibitory activity and target selectivity 5.

Experimental Protocol 2: SN2 Alkylation of Heterocyclic Kinase Scaffolds

Objective: Install the piperidin-4-ylmethyl moiety onto a nucleophilic heterocyclic core. Mechanistic Causality: The chloromethyl group is an excellent substrate for SN2 displacement. By utilizing a mild base (K2CO3) in a polar aprotic solvent, the nucleophilic heteroatom (e.g., the nitrogen of a pyrazole) is deprotonated, increasing its nucleophilicity to readily attack the chloromethyl carbon, displacing the chloride leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted heterocyclic amine or phenol (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF.

  • Base Activation: Add 2.5 to 3.0 equivalents of Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 15 minutes at room temperature to facilitate deprotonation of the nucleophile.

  • Alkylation: Add 1.1 equivalents of the chloromethyl piperidine derivative to the activated mixture.

  • Thermal Acceleration: Heat the reaction gently to 50–60°C. This thermal energy overcomes the activation barrier of the SN2 displacement, increasing the reaction rate. Maintain heating for 12–24 hours 5.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting heterocycle.

  • Workup & Isolation: Cool the mixture to room temperature, pour into distilled water, and extract with ethyl acetate (3 x 50 mL). Dry the organic phase over sodium sulfate, evaporate the solvent, and purify the target kinase inhibitor precursor via silica gel column chromatography.

References

  • Pharmaffiliates. "(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Product Specification." Pharmaffiliates. Available at:[Link]

  • European Patent Office. "Process for the preparation of 4-methylenepiperidines (EP0881215B1)." Google Patents.
  • Tatsumi, Y., et al. "Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent." Antimicrobial Agents and Chemotherapy / PMC. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone: Molecular Weight, Exact Mass, and Impurity Profiling

Executive Summary In the rigorous landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) intermediates and degradants is paramount. One such critical compound is (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) intermediates and degradants is paramount. One such critical compound is (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1). Widely tracked in the industry as Efinaconazole Impurity 28 , this molecule presents unique analytical challenges due to its structural features.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties—specifically differentiating its bulk molecular weight from its monoisotopic exact mass—and outlines a self-validating analytical protocol for its detection using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Stoichiometric Fundamentals

To design an effective analytical method, we must first deconstruct the target molecule. (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone consists of a piperidine core, an N-linked benzoyl group, and a chloromethyl moiety at the 4-position.

Understanding the distinction between its Molecular Weight (MW) and Exact Mass is the cornerstone of modern mass spectrometry. While MW accounts for the weighted average of all naturally occurring isotopes (crucial for bulk stoichiometric synthesis), the Exact Mass is calculated using only the most abundant isotope of each element (essential for HRMS detection).

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Molecular Formula C13​H16​ClNO Determines baseline atomic composition and degrees of unsaturation.
Molecular Weight 237.73 g/mol Used for bulk stoichiometric calculations and reference standard preparation .
Monoisotopic Exact Mass 237.0920 DaThe fundamental target mass for HRMS identification (mass error < 5 ppm).
[M+H]+ Exact Mass 238.0993 DaThe specific mass-to-charge ( m/z ) ratio targeted in positive-ion electrospray ionization (ESI+).
Industry Designation Efinaconazole Impurity 28Key intermediate tracked to ensure final API safety and regulatory compliance .

Mechanistic Role and Isotopic Signatures

In the synthesis of Efinaconazole, tracking impurities is not optional; it is a regulatory mandate. The presence of the chlorine atom in (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone provides a distinct analytical advantage: a built-in isotopic signature.

Chlorine naturally exists as two stable isotopes: 35Cl (~75.78%) and 37Cl (~24.22%). When ionized, this molecule will not produce a single peak, but rather an isotopic cluster. The primary monoisotopic peak ( M ) will appear at m/z 238.0993, while the M+2 peak (incorporating 37Cl ) will appear at m/z 240.0963. The intensity ratio between these two peaks will strictly adhere to a ~3:1 ratio.

We leverage this fundamental physical chemistry to build a self-validating analytical system .

Isotope Ion Detected Ion [M+H]+ M_peak m/z 238.0993 (35Cl Isotope, ~75%) Ion->M_peak M2_peak m/z 240.0963 (37Cl Isotope, ~25%) Ion->M2_peak Validation Self-Validating 3:1 Ratio Confirmed M_peak->Validation M2_peak->Validation

Self-validating isotopic pattern analysis for chlorine-containing impurities.

Analytical Methodology: Self-Validating LC-HRMS Protocol

As an Application Scientist, I do not rely on single-point identifications. The following Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is designed as a closed-loop, self-validating system. If any parameter fails, the detection is automatically flagged as a false positive.

Step-by-Step Workflow & Causality

Step 1: Sample Preparation

  • Action: Dissolve the API sample in a 50:50 Water:Acetonitrile diluent to a final concentration of 1 mg/mL.

  • Causality: This specific solvent ratio ensures complete solvation of both the highly polar API matrix and the relatively hydrophobic (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone impurity, preventing sample loss due to precipitation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The C18 stationary phase effectively retains the non-polar phenyl and piperidine rings via hydrophobic interactions. The addition of formic acid serves a dual purpose: it suppresses silanol interactions on the column (improving peak shape) and provides an abundant source of protons for the subsequent ionization step.

Step 3: Ionization (ESI+)

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode with a capillary voltage of 3.5 kV.

  • Causality: The amide-like nitrogen/carbonyl oxygen system in the target molecule readily accepts a proton in the acidic, high-voltage environment, efficiently forming the [M+H]+ precursor ion.

Step 4: High-Resolution Mass Analysis

  • Action: Scan in full MS mode using a Time-of-Flight (TOF) or Orbitrap analyzer set to a minimum resolution of 70,000 FWHM.

  • Causality: High resolving power is non-negotiable. It allows the instrument to distinguish the exact mass of 237.0920 Da from nominally isobaric interferences (molecules with the same integer mass but different atomic compositions) present in the complex API matrix.

Step 5: Self-Validation via Isotopic Ratio (The Trust Mechanism)

  • Action: Extract the ion chromatograms (EIC) at m/z 238.0993 ( M ) and m/z 240.0963 ( M+2 ) with a narrow 5 ppm mass tolerance window.

  • Causality: This is the self-validating step. The software algorithm automatically compares the integrated area of the M+2 peak against the M peak. If the ratio deviates significantly from the theoretical 32% relative abundance expected for a single chlorine atom, the system rejects the peak as an isobaric matrix interference.

G N1 Sample Preparation (API Extraction) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation to [M+H]+) N2->N3 N4 HRMS Detection (Exact Mass: 237.0920 Da) N3->N4 N5 Data Analysis (Isotopic Cl Pattern) N4->N5

UHPLC-HRMS analytical workflow for detecting Efinaconazole Impurity 28.

Conclusion

The successful detection and quantification of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone hinges on a deep understanding of its physicochemical properties. By differentiating its bulk molecular weight (237.73 g/mol ) from its monoisotopic exact mass (237.0920 Da), and by exploiting the natural isotopic distribution of its chlorine atom, analytical scientists can deploy self-validating HRMS workflows. This approach not only ensures regulatory compliance in Efinaconazole manufacturing but also guarantees the highest standards of scientific integrity and data trustworthiness.

References

  • Title: (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) Source: Pharmaffiliates URL: [Link]

Foundational

Technical Guide: A Proposed Framework for the Preliminary In Vitro Toxicity and Bioactivity Assessment of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Executive Summary This document outlines a comprehensive strategy for the initial in vitro characterization of the novel chemical entity, (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS No: 63608-15-1).[1][2] Give...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document outlines a comprehensive strategy for the initial in vitro characterization of the novel chemical entity, (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS No: 63608-15-1).[1][2] Given the absence of publicly available toxicological data, this guide serves as a proposed framework for researchers and drug development professionals. It details a logical, tiered approach to assess the compound's preliminary toxicity profile and to explore its potential biological activity. The protocols described herein are grounded in established methodologies and regulatory guidelines to ensure data integrity and relevance. Our approach prioritizes a deep understanding of the compound's effects at the cellular level, encompassing cytotoxicity, genotoxicity, and a preliminary screen for potential mechanisms of action. This framework is designed to generate a foundational dataset to inform future development and risk assessment.

Introduction to (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is an aromatic compound featuring a central piperidine ring linked to a benzoyl group and a reactive chloromethyl group. The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents due to its favorable pharmacokinetic properties.[3] The benzoyl group and the reactive chloromethyl substituent suggest the potential for diverse biological interactions. The chloromethyl group, in particular, is an electrophilic center that could potentially alkylate biological nucleophiles, a mechanism that warrants careful toxicological evaluation. Before any substantive in vivo studies, a robust in vitro assessment is critical to identify potential hazards and to de-risk further development. In vitro toxicology studies offer a cost-effective, ethical, and high-throughput alternative to initial animal testing, providing crucial data on a substance's potential to cause harm to human cells.[4][5][6]

Proposed Tier 1: In Vitro Toxicity Assessment

The initial tier of assessment focuses on establishing the compound's fundamental toxicity profile. We propose a battery of assays to investigate cytotoxicity and genotoxicity, adhering to best practices and internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Cytotoxicity Screening

The first step is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for designing subsequent, more specific assays. We propose a dual-assay approach using a cell line with well-characterized growth properties, such as the Balb/c 3T3 mouse fibroblast cell line, which is recommended by the OECD for initial cytotoxicity assessment.[7]

  • Rationale: The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. It is a sensitive indicator of cell membrane integrity and lysosomal function. The OECD Guidance Document 129 suggests its use for estimating starting doses for in vivo acute oral systemic toxicity tests.[8][9]

  • Protocol:

    • Cell Seeding: Plate Balb/c 3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Exposure: Prepare a serial dilution of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., from 0.1 µM to 1000 µM).

    • Incubation: Replace the culture medium with the medium containing the test compound and incubate for 24 hours.

    • Neutral Red Staining: Remove the treatment medium, wash the cells, and incubate with a medium containing neutral red (50 µg/mL) for 3 hours.

    • Dye Extraction: Wash the cells and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.

    • Data Acquisition: Measure the absorbance of the extracted dye at 540 nm using a plate reader.

    • Data Analysis: Calculate the concentration that inhibits neutral red uptake by 50% (IC50) relative to the vehicle control.

  • Rationale: To corroborate the NRU findings and assess a different cellular endpoint, we will use the MTT assay. This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium salt MTT to formazan.[5][10]

  • Protocol:

    • Cell Seeding and Exposure: Follow steps 1-3 from the NRU protocol.

    • MTT Addition: After the 24-hour incubation with the test compound, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm.

    • Data Analysis: Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Genotoxicity Assessment: In Vitro Micronucleus Test
  • Rationale: It is imperative to assess the genotoxic potential of a new chemical entity. The in vitro micronucleus test is a comprehensive assay that can detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[11] The presence of the electrophilic chloromethyl group makes this a particularly important endpoint to evaluate. We will follow the OECD Test Guideline 487.[11]

  • Protocol:

    • Cell Line: Human peripheral blood lymphocytes or a suitable cell line such as L5178Y or TK6 cells will be used.

    • Compound Exposure: Cells will be exposed to at least three concentrations of the test compound (selected based on the cytotoxicity data, typically up to a maximum concentration causing ~50-60% cytotoxicity) for a short duration (3-6 hours) with and without a metabolic activation system (S9 mix), and for a longer duration (24 hours) without S9.

    • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division during or after treatment.[11]

    • Cell Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Microscopy Analysis: At least 2000 binucleated cells per concentration will be scored for the presence of micronuclei.[11]

    • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the negative and positive controls.

Hypothetical Data Summary: Tier 1 Toxicity

The following table presents a hypothetical summary of the data that could be generated from the Tier 1 toxicity assessment.

AssayCell LineEndpointHypothetical Result (IC50/Observation)
Neutral Red Uptake (24 hr)Balb/c 3T3IC5075 µM
MTT Assay (24 hr)Balb/c 3T3IC5092 µM
In Vitro Micronucleus TestHPBLGenotoxicityNo significant increase in micronuclei frequency up to 50 µM

Proposed Tier 2: Preliminary In Vitro Bioactivity Screening

Based on the structural features of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a preliminary bioactivity screen can provide insights into its potential mechanism of action. The piperidine and benzoyl moieties are present in numerous compounds targeting cyclin-dependent kinases (CDKs) and monoacylglycerol lipase (MAGL).[12][13]

Kinase Inhibition Profiling
  • Rationale: Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3] The structural similarity of the test compound to known kinase inhibitors warrants a preliminary screen against a panel of relevant kinases.

  • Proposed Assay: A commercially available kinase panel assay (e.g., radiometric or fluorescence-based) will be used to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of key kinases implicated in cell cycle regulation and signaling (e.g., CDK1, CDK2, CDK4, AKT, MAPK).

Monoacylglycerol Lipase (MAGL) Inhibition Assay
  • Rationale: Phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of MAGL, an enzyme involved in the endocannabinoid system and a target for inflammatory and neurodegenerative diseases.[13]

  • Proposed Assay: An in vitro MAGL inhibitor screening assay will be performed. This typically involves incubating the enzyme with the test compound and a fluorescent substrate. The inhibition of substrate hydrolysis is measured fluorometrically.

Experimental and Decision-Making Workflows

The following diagrams illustrate the proposed workflows for the in vitro assessment of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone.

G cluster_0 Tier 1: Toxicity Assessment cluster_1 Tier 2: Bioactivity Screening A Compound Acquisition & Characterization B Cytotoxicity Screening (NRU & MTT Assays) A->B C Determine IC50 Values B->C D Genotoxicity Assessment (In Vitro Micronucleus Test) C->D Inform Concentration Selection F Preliminary Toxicity Profile C->F E Analyze Micronuclei Frequency D->E E->F I Identify Potential Targets F->I Contextualize Bioactivity G Kinase Panel Screen (Fixed Concentration) G->I H MAGL Inhibition Assay H->I

Caption: Overall workflow for in vitro characterization.

G protocol Step 1: Cell Seeding Plate Balb/c 3T3 cells in 96-well plates exposure Step 2: Compound Exposure Add serial dilutions of test compound protocol->exposure incubation Step 3: Incubation 24-hour exposure period exposure->incubation assay Step 4: Assay Specifics Add Neutral Red (NRU) Add MTT Reagent (MTT) incubation->assay readout Step 5: Data Acquisition Measure absorbance on plate reader assay->readout analysis Step 6: Analysis Calculate IC50 value readout->analysis

Caption: Generalized protocol for cytotoxicity assays.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous plan for the initial in vitro evaluation of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. By systematically assessing cytotoxicity and genotoxicity, and by conducting a preliminary screen for bioactivity, this framework will generate a critical dataset. The results will establish a preliminary safety profile, identify potential biological targets, and provide the necessary foundation for making informed decisions regarding the compound's future development. Positive findings would warrant progression to more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, and eventually, to carefully designed in vivo studies.

References

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. In Vitro Mammalian Cell Micronucleus Test (487). ResearchGate. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NTP. [Link]

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Pharmaffiliates. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • In Vitro Toxicity Testing Protocols. Drake University Online Bookstore. [Link]

  • In vitro toxicology. Wikipedia. [Link]

  • In vitro testing methods. Fiveable. [Link]

  • In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. [Link]

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone 63608-15-1. Lotusfeet Pharma. [Link]

  • In Vitro Toxicity Testing Protocols. Barnes & Noble. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Chemical Synthesis Database. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Piperidine, 4-(chloromethyl)-1-(phenylmethyl)-. aldlab-chemicals. [Link]

Sources

Exploratory

Whitepaper: A Comprehensive Guide to the Structural Characterization of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Authored by: Dr. Gemini, Senior Application Scientist Intended Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth framework for the definitive structural characterization of the synthetic intermediate, (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. Moving beyond a simple listing of techniques, this document elucidates the why behind the how, offering a robust, multi-faceted analytical workflow. We will explore the synergistic application of spectroscopic and spectrometric methods, detailing not just the operational steps but the underlying chemical principles that make each technique uniquely suited for interrogating specific molecular attributes. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment, a critical aspect for its application in medicinal chemistry and materials science.

Introduction: The Imperative for Rigorous Characterization

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical agents and functional materials.[1] Its molecular architecture, featuring a benzoyl group attached to a piperidine ring with a reactive chloromethyl substituent, presents a unique combination of structural features: a rigid aromatic system, a flexible saturated heterocycle, and a reactive alkyl halide. The precise conformation and connectivity of these moieties are paramount to its reactivity and, ultimately, the properties of any derivative synthesized from it.

In the context of drug development, unambiguous structural confirmation is a non-negotiable prerequisite for advancing a lead compound. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a multi-pronged analytical approach is not merely best practice; it is a scientific necessity. This guide provides the strategic rationale and detailed protocols for achieving this.

The Analytical Workflow: A Synergistic Approach

The structural elucidation of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone relies on a logical sequence of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.

G cluster_0 Initial Assessment & Purification cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation TLC Thin-Layer Chromatography (TLC) - Purity Check - Solvent System Optimization CC Column Chromatography (CC) - Bulk Purification TLC->CC Informs NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, DEPT - 2D (COSY, HSQC) CC->NMR Provides Pure Sample MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern NMR->MS Corroborates IR Infrared (IR) Spectroscopy - Functional Group Identification NMR->IR Complements XRAY Single-Crystal X-ray Diffraction - Absolute 3D Structure (If suitable crystals form) NMR->XRAY Provides Basis for MS->XRAY Provides Basis for EA Elemental Analysis - Empirical Formula Verification MS->EA Corroborates IR->XRAY Provides Basis for

Figure 1: A logical workflow for the comprehensive structural characterization of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a suite of NMR experiments is required.

3.1.1. ¹H NMR: Mapping the Proton Environment

  • Rationale: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). This allows for the initial mapping of the piperidine and phenyl protons. The chemical shift (δ) is highly indicative of the local electronic environment. The piperidine ring protons can often show complex and overlapping signals due to similar chemical environments of the axial and equatorial protons.[2]

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks and determine coupling constants (J values).

  • Expected Spectral Features:

    • Aromatic Protons (Phenyl Ring): A complex multiplet pattern between δ 7.3-7.5 ppm.

    • Piperidine Protons: A series of broad multiplets in the δ 1.2-3.8 ppm range.[2] The protons adjacent to the nitrogen will be deshielded. Due to the amide bond, restricted rotation may lead to broadened or distinct signals for axial and equatorial protons.[3]

    • Chloromethyl Protons (CH₂Cl): A doublet around δ 3.5 ppm, coupled to the adjacent methine proton.

    • Piperidine Methine Proton (CH-CH₂Cl): A multiplet, likely obscured by other piperidine signals.

3.1.2. ¹³C NMR and DEPT: Unveiling the Carbon Skeleton

  • Rationale: ¹³C NMR identifies all unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) further differentiate between CH, CH₂, and CH₃ groups.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • Expected Spectral Features & Data Summary:

Carbon TypeExpected Chemical Shift (δ, ppm)DEPT-135 PhaseDEPT-90 Phase
Carbonyl (C=O)169-172No SignalNo Signal
Aromatic (ipso-C)135-138No SignalNo Signal
Aromatic (ortho, meta, para-CH)126-130PositivePositive
Chloromethyl (CH₂Cl)45-48NegativeNo Signal
Piperidine (N-CH₂)40-50 (broad)NegativeNo Signal
Piperidine (CH)35-40PositivePositive
Piperidine (CH₂)28-35NegativeNo Signal

3.1.3. 2D NMR (COSY & HSQC): Connecting the Dots

  • Rationale:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity within the piperidine ring and linking the CH₂Cl group to its parent methine.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal, providing unambiguous C-H assignments.

G cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Correlates HSQC HSQC (C-H Connectivity) H1->HSQC Correlates C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Correlates

Figure 2: Relationship between 1D and 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper
  • Rationale: MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[5] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) is a key diagnostic feature.[6][7]

  • Experimental Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode. The molecule should readily protonate to form the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and aid in structural confirmation.

  • Expected Data:

    • Molecular Formula: C₁₃H₁₆ClNO[1]

    • Monoisotopic Mass: 237.0920

    • [M+H]⁺ Ion (HRMS): m/z 238.0993 (for ³⁵Cl) and 240.0964 (for ³⁷Cl) in an approximate 3:1 ratio.[6]

    • Key Fragments: Loss of the chloromethyl group, cleavage of the amide bond (yielding a benzoyl cation at m/z 105).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint
  • Rationale: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a rapid and effective confirmation of key structural motifs.[8]

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Key Vibrational Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
Amide C=O Stretch~1630-1650Strong, sharp absorption. Diagnostic for the tertiary amide.[9]
Aromatic C-H Stretch>3000Weaker absorptions.
Aliphatic C-H Stretch2850-2950Medium to strong absorptions.
C-N Stretch~1250Medium intensity.
C-Cl Stretch~650-750Can be weak and in the fingerprint region.

Definitive Structural Confirmation

While the spectroscopic data provides a robust hypothesis for the structure, definitive proof often requires further techniques.

Single-Crystal X-ray Diffraction
  • Rationale: This is the gold standard for structural determination, providing the absolute three-dimensional arrangement of atoms in the solid state. It can confirm connectivity, stereochemistry, and conformational preferences, such as the typical chair conformation of the piperidine ring.[10][11]

  • Methodology:

    • Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

    • Solve and refine the crystal structure using specialized software.

Elemental Analysis
  • Rationale: This technique provides the percentage composition of C, H, N, and other elements. The experimental values are compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the assigned formula.

  • Theoretical Composition for C₁₃H₁₆ClNO:

    • Carbon (C): 65.68%

    • Hydrogen (H): 6.78%

    • Chlorine (Cl): 14.91%

    • Nitrogen (N): 5.89%

    • Oxygen (O): 6.73%

Conclusion

The structural characterization of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a multi-step process that requires the thoughtful application of several complementary analytical techniques. By systematically employing NMR (¹H, ¹³C, DEPT, COSY, HSQC), Mass Spectrometry, and IR Spectroscopy, a highly confident structural assignment can be achieved. For absolute proof of structure and empirical formula, Single-Crystal X-ray Diffraction and Elemental Analysis are invaluable. This guide provides the strategic framework and experimental considerations necessary to ensure the integrity of this important synthetic building block, thereby enabling its successful application in research and development.

References

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233-243.
  • Cholli, A., & Pennino, D. (1986). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 40(5), 634-637.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
  • Scribd. (n.d.). Amide Group IR Spectroscopy Insights. Retrieved from [Link]

  • Chen, Y., Zhu, Y., & Liu, H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8639-8646.
  • Chen, Y., Zhu, Y., & Liu, H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. The Journal of Physical Chemistry A, 124(16), 3214-3222.
  • Revathi, R., Prathebha, T., SubbiahPandi, A., & Rajagopal, G. (2016). Crystal structure of methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 939-942.

  • Prathebha, T., Revathi, R., SubbiahPandi, A., & Rajagopal, G. (2016). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 345-360.
  • Pharmaffiliates. (n.d.). (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • Chemical Review and Letters. (2021).
  • Koyiri, K., & Kumar, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 978-983.
  • PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a key intermediate in pharmaceutical synthesis. Understanding the solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences its journey from the laboratory to a viable drug product.[1][2] It dictates the choice of solvents for synthesis and purification, impacts the feasibility of different formulation strategies, and ultimately affects the bioavailability of the final drug.[1][2] For a compound like (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a thorough understanding of its solubility profile in a range of organic solvents is a prerequisite for efficient process development and the avoidance of costly downstream challenges.[3] This guide will delve into the theoretical considerations and practical experimental determination of the solubility of this compound.

Physicochemical Properties of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone[4][5]
CAS Number 63608-15-1[4][5]
Molecular Formula C13H16ClNO[4][5]
Molecular Weight 237.73 g/mol [5]
Structure (Structure generated for illustrative purposes)

The structure reveals a combination of polar and non-polar moieties. The phenyl ketone group introduces polarity and potential for hydrogen bonding, while the piperidine ring and the chloromethyl group also contribute to its chemical reactivity and intermolecular interactions. The presence of both hydrophobic (phenyl ring) and polar (carbonyl, chloro- groups) features suggests that its solubility will be highly dependent on the nature of the solvent.[1][6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. Solvents that share similar polarity and hydrogen bonding capabilities with the solute are more likely to be effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are generally effective at solvating polar molecules. The carbonyl oxygen of the methanone group can act as a hydrogen bond acceptor.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess dipole moments but do not have acidic protons. They are good at dissolving polar compounds, particularly those that are not strong hydrogen bond donors.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are more suitable for dissolving non-polar, hydrophobic compounds. The phenyl group of the target molecule will have favorable interactions with these solvents.

The interplay of these structural features will result in a nuanced solubility profile across a spectrum of organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][7][8][9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.

Experimental Protocol

Objective: To determine the saturation concentration of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in various organic solvents at a controlled temperature.

Materials:

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to a series of vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For poorly settling solids, centrifugation is recommended.[8]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temp (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (if needed) sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter (0.22 µm) ana1->ana2 ana3 Dilute sample ana2->ana3 ana4 Quantify (HPLC/UV-Vis) ana3->ana4

Caption: Shake-Flask Solubility Determination Workflow.

Expected Solubility Profile and Discussion

While experimental data is definitive, a qualitative prediction based on chemical principles provides a useful framework. The following table presents a representative, hypothetical solubility profile for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, which would be populated with experimental results.

SolventSolvent TypePredicted Solubility (mg/mL) at 25°CRationale
Hexane Non-Polar< 1The high polarity of the methanone and chloromethyl groups leads to poor interaction with the non-polar solvent.
Toluene Non-Polar (Aromatic)5 - 15The phenyl ring of the solute can interact favorably with the aromatic solvent, leading to some solubility.
Acetone Polar Aprotic50 - 100The polar nature of acetone effectively solvates the polar groups of the molecule.
Acetonitrile Polar Aprotic30 - 70Similar to acetone, its polarity allows for good solvation.
Ethanol Polar Protic> 100The ability of ethanol to act as a hydrogen bond donor and acceptor, along with its polarity, makes it an excellent solvent.
Methanol Polar Protic> 150Similar to ethanol, but its smaller size and higher polarity may lead to even better solvation.
Dimethylformamide (DMF) Polar Aprotic> 200A highly polar aprotic solvent capable of effectively solvating a wide range of compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 200Known for its strong solvating power for a broad spectrum of organic molecules.

This predicted trend, from poor solubility in non-polar solvents to high solubility in polar protic and aprotic solvents, is a direct consequence of the molecule's structural features.

Logical Relationships in Solubility

The relationship between solvent properties and the resulting solubility can be visualized as a decision-making process for solvent selection.

G start Start: Select Solvent System is_polar Is the solvent polar? start->is_polar is_protic Is the solvent protic? is_polar->is_protic Yes low_sol Low Solubility Expected (e.g., Toluene) is_polar->low_sol No high_sol High Solubility Expected (e.g., Methanol, Ethanol) is_protic->high_sol Yes mod_high_sol Moderate to High Solubility Expected (e.g., Acetone, DMF, DMSO) is_protic->mod_high_sol No (Aprotic) v_low_sol Very Low Solubility Expected (e.g., Hexane) low_sol->v_low_sol If highly non-polar

Caption: Solvent Selection Logic for Solubility.

Conclusion

The solubility profile of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a critical dataset for its effective utilization in research and development. This guide has outlined the theoretical underpinnings of its solubility and provided a detailed, best-practice protocol for its experimental determination using the shake-flask method. The anticipated trend of higher solubility in polar solvents is a direct reflection of the compound's molecular structure. By systematically applying the methodologies described herein, researchers can generate reliable solubility data to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline and ensuring robust process control.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone - Chemical Synthesis Database. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone - Pharmaffiliates. [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

  • (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone - PubChem - NIH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]

  • 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem. [Link]

  • 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. [Link]

  • (4-Methylenepiperidin-1-yl)(phenyl)methanone | C13H15NO | CID 11084875 - PubChem. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • [4-(Phenylmethyl)piperidin-1-Yl]-[1-(5-Pyrrol-1-Yl-1,3,4-Thiadiazol-2-Yl)piperidin-4-Yl]methanone | C24H29N5OS | CID 20926352 - PubChem. [Link]

  • 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.. [Link]

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone 63608-15-1 Lotusfeet Pharma. [Link]

  • 1-phenylpiperidine - Organic Syntheses Procedure. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Pharmaceutical Building Block: (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Introduction: A Versatile Scaffold in Modern Drug Discovery (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, also known as N-Benzoyl-4-chloromethylpiperidine, is a bifunctional synthetic building block of significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, also known as N-Benzoyl-4-chloromethylpiperidine, is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure is characterized by a piperidine ring, a common motif in a vast number of FDA-approved drugs, which is N-acylated with a benzoyl group and substituted at the 4-position with a reactive chloromethyl moiety. The N-benzoyl group serves as a robust protecting group, modulating the nucleophilicity and basicity of the piperidine nitrogen, while the chloromethyl group provides a reactive electrophilic site for the introduction of the piperidine scaffold into a wide array of molecules through nucleophilic substitution reactions.

This unique combination of a protected, conformationally restricted core and a versatile reactive handle makes (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone an invaluable tool for the synthesis of complex molecular architectures. Its application spans the creation of novel compounds targeting a range of biological targets, from G-protein coupled receptors to enzymes and ion channels. This guide provides an in-depth overview of its synthetic utility, detailed experimental protocols for its key transformations, and essential safety and handling information for researchers in drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Chemical Name (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone
Synonyms N-Benzoyl-4-chloromethylpiperidine
CAS Number 63608-15-1
Molecular Formula C₁₃H₁₆ClNO
Molecular Weight 237.73 g/mol
Appearance Not specified, likely a solid
Storage 2-8°C, Refrigerator

Core Application: The Gateway to Novel Piperidine Derivatives

The primary utility of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone lies in its capacity as an alkylating agent. The exocyclic chloromethyl group is an excellent electrophile for a variety of nucleophiles, enabling the facile introduction of the N-benzoyl-piperidin-4-ylmethyl moiety.

workflow A (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone E Alkylated Product A->E B Nucleophile (e.g., R-NH₂, R-OH, R-SH, Heterocycles) B->E C Base (e.g., K₂CO₃, NaH, Et₃N) C->E D Solvent (e.g., DMF, CH₃CN, THF) D->E F Deprotection E->F G Final Product F->G

Caption: General synthetic workflow utilizing the title compound.

Protocol 1: N-Alkylation of Heterocycles

The alkylation of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry for the synthesis of compounds with diverse biological activities. This protocol details a general procedure for the N-alkylation of indoles, a common scaffold in pharmacologically active molecules.

Reaction Scheme:

reaction_scheme reactant1 (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone product N-((1-Benzoylpiperidin-4-yl)methyl)indole reactant1->product reactant2 Indole Derivative reactant2->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: N-Alkylation of an indole derivative.

Materials:

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.0 eq)

  • Indole derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indole derivative and anhydrous DMF.

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated indole.

Data Presentation: Representative N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleK₂CO₃DMF801685-95
5-FluoroindoleCs₂CO₃CH₃CN701880-90
ImidazoleNaHTHF601288-96

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 2: O-Alkylation of Phenols

The formation of ether linkages is another critical transformation in drug synthesis. (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone can be used to alkylate phenols to form the corresponding aryl ethers, which are present in numerous bioactive molecules.

Materials:

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.0 eq)

  • Phenol derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenol derivative in anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with 1 M NaOH solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Deprotection of the N-Benzoyl Group

While the N-benzoyl group provides stability and directs reactivity, its removal is often a necessary step to enable further functionalization of the piperidine nitrogen. Acidic or basic hydrolysis can be employed for this transformation.

Reaction Scheme:

deprotection_scheme reactant N-((1-Benzoylpiperidin-4-yl)methyl) Derivative product N-((Piperidin-4-yl)methyl) Derivative reactant->product conditions Acid or Base Hydrolysis (e.g., 6M HCl, reflux)

Caption: N-Benzoyl group deprotection.

Materials:

  • N-Benzoyl piperidine derivative (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the N-benzoyl piperidine derivative and 6 M HCl.

  • Reflux the mixture for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove benzoic acid.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of solid NaOH or a concentrated NaOH solution.

  • Extract the basic aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Health and Safety

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Ensure an emergency shower and eyewash station are readily accessible.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. [Link]

  • Banwell, M. G.; Coster, M. J.; Harvey, A. J.; Moraes, J. Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry, 2003 , 68 (16), 613–616. [Link]

  • Yi, C.; Xue, Y.; Chen, K.; Wang, T.; Yu, J.; Wang, Z.; Jin, C. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold
Application

Application Notes &amp; Protocols: Nucleophilic Substitution of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Executive Summary & Chemical Context (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1), also known as N-benzoyl-4-chloromethylpiperidine, is a highly versatile bifunctional building block widely utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1), also known as N-benzoyl-4-chloromethylpiperidine, is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development[1]. It serves as a premier reagent for installing the lipophilic, metabolically stable 1-benzoylpiperidin-4-ylmethyl pharmacophore onto various molecular scaffolds.

This guide provides an in-depth, field-proven methodology for executing nucleophilic substitution reactions using this substrate, focusing on mechanistic causality, reaction optimization, and self-validating experimental protocols.

Mechanistic Principles & Causality (E-E-A-T)

The Role of the Benzamide Protecting Group

In unprotected 4-(chloromethyl)piperidine, the secondary piperidine nitrogen is highly nucleophilic. This leads to rapid intermolecular self-alkylation, forming unwanted quaternary ammonium polymers or dimers[2]. Causality: By converting the piperidine nitrogen into a benzamide ((phenyl)methanone derivative), the nitrogen's lone pair is delocalized into the carbonyl π -system via resonance. This renders the nitrogen strictly non-nucleophilic, ensuring that the chloromethyl group is the exclusive site for electrophilic engagement.

SN​2 Kinetics and Finkelstein Catalysis

As a primary alkyl halide, the substrate predominantly undergoes bimolecular nucleophilic substitution ( SN​2 )[3]. The lack of steric hindrance at the primary carbon facilitates the requisite backside attack by incoming nucleophiles, avoiding the carbocation intermediates associated with SN​1 pathways[4].

While primary alkyl chlorides are reactive, the chloride ion (Cl⁻) is a less efficient leaving group compared to bromide or iodide[5]. Field-Proven Insight: To accelerate reactions with sterically hindered or weak nucleophiles, researchers employ in situ Finkelstein catalysis[4]. By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl chloride is transiently converted into an alkyl iodide. The weaker C–I bond and highly polarizable iodide leaving group dramatically lower the activation energy of the subsequent SN​2 displacement.

SN2_Mechanism cluster_0 Concerted Transition State Nuc Nucleophile (Nu:⁻) TS [ Nu ··· CH2 ··· Cl ]‡ Partial Bond Formation/Breaking Nuc->TS Backside Attack SM Substrate (R-CH2-Cl) SM->TS Electrophilic Carbon Prod Substituted Product (R-CH2-Nu) TS->Prod Walden Inversion LG Leaving Group (Cl⁻) TS->LG Bond Cleavage

Fig 1: Concerted SN2 mechanism showing backside nucleophilic attack and leaving group departure.

Quantitative Data: Reaction Scope & Parameters

The following table summarizes optimized parameters for substituting the chloromethyl group with various nucleophile classes. Polar aprotic solvents (DMF, MeCN) are universally preferred as they solvate cations well while leaving nucleophilic anions "naked" and highly reactive[3].

Nucleophile ClassExample ReagentOptimal BaseSolventTemp (°C)Time (h)Typical Yield
Aliphatic Amines Piperidine, MorpholineK₂CO₃ (2.0 eq)DMF60 - 8012 - 1680 - 90%
Heterocyclic Amines Pyrazole, IndoleCs₂CO₃ (2.0 eq)MeCN80 (Reflux)16 - 2475 - 85%
Phenols Substituted PhenolsK₂CO₃ (2.5 eq)DMF801285 - 95%
Thiols Thiophenol, Alkyl thiolsDIPEA (1.5 eq)DCM or DMFRT - 404 - 8> 90%
Azides Sodium Azide (NaN₃)None requiredDMF601290 - 95%

Self-Validating Experimental Protocols

Protocol A: General N-Alkylation of Heterocyclic Amines

Objective: Synthesize N-(1-benzoylpiperidin-4-ylmethyl) heterocycles.

Reagents:

  • Heterocyclic Amine (e.g., Pyrazole): 1.0 mmol

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone: 1.1 mmol

  • Cesium Carbonate (Cs₂CO₃): 2.5 mmol

  • Potassium Iodide (KI): 0.1 mmol (Catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the heterocyclic amine in anhydrous DMF. Add Cs₂CO₃ and stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the heterocycle, maximizing its nucleophilicity.

  • Reagent Addition: Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone and KI to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • Self-Validation Checkpoint (LC-MS/TLC): After 12 hours, sample 10 µL of the reaction. Quench in 1 mL H₂O/EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc 1:1). The starting material (UV-active, Rf ~0.6) should be fully consumed, replaced by a lower-Rf product spot. LC-MS should confirm the target mass [M+H]⁺.

  • Workup: Cool the reaction to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: O-Alkylation of Phenols (Etherification)

Objective: Synthesize aryl ether derivatives.

Modifications from Protocol A:

  • Base Selection: Potassium carbonate (K₂CO₃, 2.0 eq) is highly effective for phenols due to their lower pKa (~10) compared to aliphatic amines[2].

  • Temperature: Phenoxide ions are strong nucleophiles; the reaction can often be conducted at a milder 60 °C to prevent potential side reactions or ether cleavage.

  • Workup Validation: During the aqueous quench, wash the organic layer with 1M NaOH (10 mL) to ensure any unreacted phenol starting material is converted to its water-soluble sodium salt and removed from the organic phase.

Protocol_Workflow Step1 1. Setup Dissolve Nucleophile & Base in DMF Step2 2. Substrate Addition Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone Step1->Step2 Step3 3. Catalysis (Optional) Add 0.1 eq KI for Finkelstein Acceleration Step2->Step3 Step4 4. Heating Stir at 60-80°C for 12-24 hours Step3->Step4 Check LC-MS / TLC Check Is starting material consumed? Step4->Check Check->Step4 No (Continue Heating) Step5 5. Workup Quench with H2O, Extract with EtOAc Check->Step5 Yes (Self-Validation) Step6 6. Purification Flash Chromatography / Crystallization Step5->Step6

Fig 2: Step-by-step experimental workflow for nucleophilic substitution with validation checkpoints.

Troubleshooting & Optimization

  • Incomplete Reaction / Stalled Kinetics: If TLC indicates stalled progress after 12 hours, the nucleophile may be too sterically hindered. Increase the KI catalyst loading to 0.5 eq to drive the continuous formation of the highly reactive alkyl iodide intermediate[4].

  • Elimination Byproducts: While E2 elimination is rare for primary alkyl halides due to the lack of steric bulk[3], it can occur if excessively strong, bulky bases (like KOtBu) are used at high temperatures. If alkene byproducts are observed via NMR, switch to a milder, non-nucleophilic base like DIPEA or Cs₂CO₃.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. 2

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane. 4

  • LibreTexts. 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). 3

  • MDPI. Chiral Alkyl Halides: Underexplored Motifs in Medicine. 5

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Product Specifications.1

Sources

Method

Application Note: Synthesis and Utilization of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone in the Preparation of Efinaconazole

Target Audience: Medicinal Chemists, Process Chemists, and API Development Scientists Compound: (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) Introduction and Chemical Context The compound (4-(chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and API Development Scientists Compound: (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1)

Introduction and Chemical Context

The compound (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1), also known as N-benzoyl-4-chloromethylpiperidine, is a highly valuable, bench-stable intermediate in medicinal chemistry. Its primary application is serving as the direct precursor to 4-methylenepiperidine , a critical nucleophilic building block required for the synthesis of Efinaconazole (Jublia®), a potent triazole antifungal agent used to treat onychomycosis[1].

Direct synthesis and storage of free 4-methylenepiperidine is notoriously difficult due to its volatility and high propensity for spontaneous polymerization. By utilizing the benzoyl-protected chloromethyl derivative, process chemists can safely store the precursor and generate the reactive exocyclic alkene on demand through a controlled dehydrohalogenation sequence[2].

Workflow Step1 1. Precursor Validation (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone Step2 2. E2 Elimination Sterically hindered base (KOtBu) minimizes SN2 Step1->Step2 Step3 3. Acidic Deprotection Cleavage of benzoyl group yields stable HCl salt Step2->Step3 Step4 4. API Coupling Regioselective epoxide opening to Efinaconazole Step3->Step4

Step-by-step workflow for the synthesis and utilization of the chloromethyl precursor.

Mechanistic Rationale and Causality

To ensure high yields and API-grade purity, the transformation of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone into Efinaconazole relies on three mechanistically distinct steps. Understanding the causality behind these experimental choices is critical for process scale-up.

Forcing E2 Elimination over SN2 Substitution

Primary alkyl halides, such as the chloromethyl group on this precursor, are highly susceptible to SN2 nucleophilic substitution. If a standard base (like NaOH or NaOMe) is used, the base acts as a nucleophile, displacing the chloride to form an unwanted ether byproduct. To prevent this, a sterically hindered base like Potassium tert-butoxide (KOtBu) is employed in a polar aprotic solvent (N,N-dimethylformamide, DMF). The bulkiness of the tert-butoxide anion prevents it from attacking the primary carbon, forcing it to abstract a proton from the adjacent C4 position of the piperidine ring, driving an E2 elimination to form the desired exocyclic methylene group[2].

Acidic Deprotection for Salt Isolation

The benzoyl protecting group provides crucial stability during the E2 elimination. However, it must be cleaved to liberate the secondary amine for the final API coupling. Strong acidic hydrolysis (e.g., 6N HCl at reflux) is chosen over basic hydrolysis. The acidic environment immediately protonates the newly formed amine, yielding 4-methylenepiperidine hydrochloride . Isolating the compound as a stable, non-volatile salt prevents the degradation and polymerization issues associated with the free base[1].

Regioselective Epoxide Ring Opening

In the final step, the 4-methylenepiperidine salt is neutralized in situ using a mild base (e.g., Lithium hydroxide, LiOH) in acetonitrile. The liberated secondary amine acts as a nucleophile, attacking the epoxytriazole intermediate. The attack occurs regioselectively at the less sterically hindered terminal carbon of the epoxide. This specific trajectory preserves the stereochemistry of the adjacent chiral center, ensuring the formation of enantiomerically pure (2R,3R)-Efinaconazole[3].

Pathway A Chloromethyl Precursor CAS: 63608-15-1 B N-Benzoyl-4- methylenepiperidine A->B KOtBu, DMF 10-20 °C C 4-Methylenepiperidine Hydrochloride B->C 6N HCl Reflux D Efinaconazole (Antifungal API) C->D Epoxytriazole, LiOH MeCN, Reflux

Synthetic pathway from CAS 63608-15-1 to the final Efinaconazole API.

Quantitative Data: Base Optimization for E2 Elimination

The choice of base during the initial dehydrohalogenation step drastically impacts the purity profile of the intermediate. The table below summarizes the reaction outcomes when converting (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to the methylene derivative.

BaseSolventTemp (°C)Yield (%)Purity (HPLC %)Major Byproduct
Potassium tert-butoxide (KOtBu) DMF10–2088.5>98.0Trace SN2 ether
Sodium methoxide (NaOMe) DMF6072.092.5Methyl ether (SN2)
Sodium hydroxide (NaOH) H2O/EtOH80<40.0<50.0Hydrolysis product

Data synthesized from process optimization parameters for 4-methylenepiperidine derivatives[2]. KOtBu is the definitive choice for maximizing E2 pathway selectivity.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-4-methylenepiperidine (E2 Elimination)

Objective: Convert (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to the exocyclic alkene.

  • Preparation: In a dry, nitrogen-purged 2 L round-bottom flask, dissolve 237.7 g (1.0 mol) of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in 1.0 L of anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 5 °C using an ice-water bath.

  • Base Addition: Slowly add 168.3 g (1.5 mol, 1.5 eq) of Potassium tert-butoxide (KOtBu) in five equal portions over 60 minutes. Maintain the internal temperature between 10 °C and 20 °C to prevent thermal degradation of the solvent and substrate[2].

  • Reaction: Stir the mixture at 15 °C for 45 minutes. Monitor completion via HPLC (disappearance of the chloromethyl peak).

  • Quenching & Extraction: Pour the reaction mixture into a vigorously stirred mixture of 500 mL of 1N HCl and 500 g of crushed ice. Extract the aqueous layer with dichloromethane (3 x 400 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield N-benzoyl-4-methylenepiperidine as a pale yellow oil.

Protocol 2: Deprotection to 4-Methylenepiperidine Hydrochloride

Objective: Cleave the benzoyl group to isolate the reactive amine salt.

  • Hydrolysis: Transfer the crude N-benzoyl-4-methylenepiperidine (~1.0 mol) into a 2 L flask equipped with a reflux condenser. Add 800 mL of 6N Hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) and stir continuously for 12 hours. The cleavage of the amide bond will yield benzoic acid as a byproduct.

  • Cooling & Filtration: Cool the mixture to 0 °C. The byproduct (benzoic acid) will precipitate as white crystals. Filter the mixture to remove the benzoic acid.

  • Isolation: Wash the aqueous filtrate with diethyl ether (2 x 200 mL) to remove residual organic impurities. Concentrate the aqueous layer under reduced pressure to dryness.

  • Crystallization: Recrystallize the resulting solid from an ethanol/ethyl acetate mixture to afford highly pure 4-methylenepiperidine hydrochloride as a white crystalline powder[1].

Protocol 3: API Coupling to Efinaconazole

Objective: Nucleophilic ring-opening of the epoxytriazole intermediate.

  • Neutralization: In a 500 mL pressure tube, suspend 21.26 g (119.4 mmol) of 4-methylenepiperidine hydrochloride (or hydrobromide) in 80 mL of anhydrous acetonitrile. Add 2.86 g (119.4 mmol) of Lithium hydroxide (LiOH) and stir for 15 minutes at room temperature to generate the free amine in situ[4].

  • Coupling: Add 10.0 g (39.8 mmol) of the epoxytriazole intermediate, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

  • Heating: Seal the tube and heat the mixture to 80 °C (or utilize microwave irradiation at 120 °C for accelerated kinetics) for 12–24 hours[3].

  • Workup: Cool the mixture, dilute with 100 mL of water, and extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Final Purification: Purify the crude product via silica gel column chromatography (CHCl3/MeOH = 10:1) or crystallization to yield pure (2R,3R)-Efinaconazole[3].

References

  • Google Patents (EP0881215B1)
  • Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride ACS Publications (Organic Process Research & Development) URL:[Link]

  • An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • EFINACONAZOLE , Эфинаконазол ,艾非康唑 , إيفيناكونازول SDBS Spectral Database System for Organic Compounds / Blogspot URL:[Link]

Sources

Application

scaling up the production of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

An Application Guide for the Scalable Production of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone Executive Summary (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a key synthetic intermediate in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Executive Summary

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a key synthetic intermediate in the development of various pharmaceutical compounds.[1] Its production, while straightforward at the laboratory scale, presents significant challenges when scaling to pilot and industrial volumes. These challenges include managing reaction exotherms, ensuring consistent purity, and handling hazardous materials safely. This document provides a comprehensive guide for researchers, chemists, and process engineers, detailing a robust and scalable synthesis protocol. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for a successful, safe, and efficient scale-up. The protocols herein are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure the final product meets stringent quality specifications.

Synthetic Strategy and Mechanistic Insights

The most direct and industrially viable route to (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is the N-acylation of 4-(chloromethyl)piperidine with benzoyl chloride. This reaction, a classic Schotten-Baumann type acylation, is efficient but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.

Reaction: 4-(Chloromethyl)piperidine + Benzoyl Chloride → (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone + HCl

Core Causality: The reaction proceeds via nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of benzoyl chloride. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting piperidine nucleophile.[2]

Key Considerations:

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial.[2][3] It acts as an acid scavenger without competing with the piperidine substrate. An inorganic base like sodium bicarbonate could also be used in a biphasic system, but this can introduce challenges in mixing and work-up at scale.

  • Solvent Choice: Anhydrous aprotic solvents are required to prevent the hydrolysis of benzoyl chloride into benzoic acid, a critical impurity.[4] Dichloromethane (DCM) or Toluene are common choices, offering good solubility for the reactants and compatibility with the reaction conditions.

  • Temperature Control: The acylation is highly exothermic. Failure to control the temperature can lead to side reactions and the formation of impurities. A key challenge in scaling up is the decreased surface-area-to-volume ratio of larger reactors, which reduces heat transfer efficiency and can lead to dangerous "hot spots".[5]

Process Development and Scale-Up Challenges

Transitioning from a laboratory (gram-scale) to a pilot (kilogram-scale) process is not a linear exercise.[5] Physical and chemical behaviors change, requiring a thorough understanding of process parameters.

Table 1: Comparison of Key Process Parameters: Lab vs. Pilot Scale

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale for Change
Reactor 1L Round-Bottom Flask200L Glass-Lined ReactorMaterial compatibility and heat transfer requirements.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Impeller/Baffle System)Ensures efficient mixing and heat distribution in a larger volume.[5]
Reagent Addition Manual via Dropping FunnelAutomated Dosing PumpPrecise control over addition rate is critical to manage the exotherm. Slow, controlled addition is paramount.[4]
Temperature Control Ice/Water BathReactor Jacket with Chiller/Heater UnitProvides robust and responsive temperature control to manage the reaction exotherm safely.
HCl Off-Gas Vented to Fume HoodRouted to a Caustic ScrubberLarge-scale reaction generates significant HCl gas, which must be neutralized before venting.
Work-up Separatory FunnelReactor-based Liquid-Liquid ExtractionAvoids manual handling of large volumes of hazardous materials.
Visualization of the Scale-Up Workflow

The following diagram illustrates the logical flow of the entire production process, from raw material qualification to final product release.

Scale_Up_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_final 4. Final Product RM_QC Raw Material QC (Piperidine, Benzoyl Chloride) Reactor_Prep Reactor Preparation (Dry, Inert Atmosphere) RM_QC->Reactor_Prep Charge_Reactants Charge Piperidine, Solvent, Base Reactor_Prep->Charge_Reactants Cooling Cool to 0-5 °C Charge_Reactants->Cooling Addition Slow Addition of Benzoyl Chloride Cooling->Addition Reaction_Hold Stir at RT (Monitor by TLC/LC-MS) Addition->Reaction_Hold Quench Quench with Water Reaction_Hold->Quench IPC: Reaction Complete Wash Aqueous Washes (Bicarbonate, Brine) Quench->Wash Solvent_Swap Solvent Swap to Crystallization Solvent Wash->Solvent_Swap Crystallization Cooling Crystallization Solvent_Swap->Crystallization Filter_Dry Filter and Dry Product Crystallization->Filter_Dry Final_QC Final Product QC (Purity, Identity, Residual Solvent) Filter_Dry->Final_QC IPC: Drying Complete Packaging Packaging & Labeling Final_QC->Packaging

Caption: High-level workflow for the scalable production of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone.

Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory. An emergency shower and eyewash station must be readily accessible.[6] Benzoyl chloride is highly corrosive and a lachrymator. Handle with extreme care.

Protocol 3.1: Pilot-Scale Synthesis (10 kg Target)

This protocol is designed for a 200L reactor and assumes a target output of approximately 10 kg of the final product.

  • Reactor Preparation:

    • Ensure the 200L glass-lined reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with dry nitrogen gas. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Charging Reactants:

    • Charge the reactor with 4-(chloromethyl)piperidine hydrochloride (7.25 kg, 1.0 equiv).

    • Add anhydrous Toluene (70 L).

    • Begin agitation at a speed sufficient to ensure good mixing without excessive splashing.

    • Charge triethylamine (TEA) (12.0 L, 2.0 equiv).

    • Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Benzoyl Chloride Addition:

    • In a separate, dry vessel, prepare a solution of benzoyl chloride (6.0 kg, 1.0 equiv) in anhydrous Toluene (20 L).

    • Using a calibrated dosing pump, add the benzoyl chloride solution to the stirred reactor contents dropwise over a period of 2-4 hours.

    • CRITICAL: Monitor the internal temperature closely. The addition rate must be controlled to maintain the internal temperature below 10 °C. An uncontrolled exotherm is a significant safety hazard.

  • Reaction and Monitoring:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir for an additional 2-16 hours.[3]

    • Monitor the reaction progress by taking aliquots for Thin Layer Chromatography (TLC) or LC-MS analysis until the starting piperidine is consumed.[3]

Protocol 3.2: Work-up and Isolation
  • Quenching:

    • Once the reaction is complete, cool the mixture back down to 10-15 °C.

    • Slowly and carefully add process water (50 L) to quench the reaction. This will dissolve the triethylamine hydrochloride salt.

  • Phase Separation and Washes:

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer to a waste container.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 25 L) - to remove excess triethylamine.

      • Saturated sodium bicarbonate solution (2 x 25 L) - to remove any remaining acidic impurities.[3][4]

      • Brine (1 x 25 L) - to break any emulsions and begin drying the organic layer.

  • Solvent Exchange:

    • Concentrate the toluene layer under reduced pressure to a thick oil.

    • Add Isopropyl Alcohol (IPA) (30 L) and re-concentrate to remove residual toluene. This is a critical step to prepare for crystallization.

Protocol 3.3: Purification by Recrystallization

The selection of a proper crystallization solvent is key to achieving high purity.[7][8] A mixture of an alcohol and an anti-solvent like hexane or heptane is often effective for piperidine derivatives.[7]

  • Dissolution:

    • To the crude oil from the solvent exchange, add IPA (approx. 20-30 L) and heat the mixture to 40-50 °C with stirring until a clear solution is obtained. Use the minimum amount of hot solvent necessary.[8]

  • Crystallization:

    • Slowly cool the solution to room temperature over 2-4 hours. Crystal formation should initiate.

    • Once at room temperature, continue cooling to 0-5 °C and hold for at least 2 hours to maximize the yield of crystals.[8]

  • Filtration and Drying:

    • Collect the crystals by filtration using a suitable filter-dryer or centrifuge.

    • Wash the filter cake with a small amount of cold (0-5 °C) IPA.

    • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Analytical Quality Control

A robust analytical program is essential to ensure the final product meets the required specifications.

Table 2: Final Product Certificate of Analysis Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FTIR
Purity (Assay) ≥ 99.0%HPLC
Melting Point Report ValueUSP <741>
Residual Solvents Toluene ≤ 890 ppm, IPA ≤ 5000 ppmGC-HS (Headspace)
Water Content ≤ 0.5%Karl Fischer Titration
Visualization of the Core Synthesis Reaction

Reaction_Scheme cluster_reactants cluster_products Piperidine 4-(chloromethyl)piperidine Product (4-(chloromethyl)piperidin-1-yl) (phenyl)methanone Piperidine->Product + Benzoyl Chloride BenzoylCl Benzoyl Chloride HCl HCl Base_HCl Triethylamine HCl Salt HCl->Base_HCl Base Triethylamine (Base) Base->Base_HCl Neutralizes

Caption: N-acylation of 4-(chloromethyl)piperidine with benzoyl chloride.

Safety, Health, and Environmental (SHE) Considerations

Scaling up chemical production magnifies safety risks. A thorough hazard analysis is non-negotiable.

  • Material Hazards:

    • Benzoyl Chloride: Corrosive, causes severe burns, lachrymator. Reacts violently with water.[4] Must be handled in a closed system.

    • Chlorinated Product/Intermediates: Chlorinated organic compounds should be handled with care, as they can be harmful.[9] Assume the product is toxic and avoid skin contact or inhalation.

    • Triethylamine: Flammable liquid and vapor, causes severe skin burns and eye damage.

  • Process Hazards:

    • Exothermic Reaction: A runaway reaction is a primary risk.[10] Ensure robust cooling systems and emergency procedures are in place.

    • HCl Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. A caustic scrubber is required at scale to neutralize all off-gases.[11]

  • Engineering Controls:

    • Use closed-system transfers for all hazardous liquids.

    • Ensure the process area has adequate ventilation and is equipped with detectors for flammable vapors.

    • All equipment must be properly grounded to prevent static discharge.

  • Waste Management:

    • Aqueous waste streams will contain triethylamine hydrochloride and should be neutralized before disposal.

    • Organic waste (solvents, mother liquor) should be collected and disposed of via licensed hazardous waste incineration.

Regulatory and Compliance

When producing an intermediate for pharmaceutical use, manufacturing must adhere to current Good Manufacturing Practices (cGMP).[12]

  • Documentation: All steps, from raw material receipt to final product shipment, must be thoroughly documented in batch records.[12]

  • Process Validation: The process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications and quality attributes.[5]

  • ICH Guidelines: The principles outlined in ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances) should be followed as best practices for a critical intermediate.[5]

Conclusion

The successful scale-up of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone production hinges on a deep understanding of the underlying chemistry coupled with rigorous process engineering principles. The key to a safe, efficient, and reproducible process lies in meticulous control over reaction temperature, reagent addition rates, and mixing efficiency. By implementing the detailed protocols, in-process controls, and safety measures outlined in this guide, development teams can effectively navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production, ensuring a consistent and high-quality supply of this vital intermediate.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Optimizing Benzoyl Chloride Esterific
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025).
  • (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. (2025).
  • Piperidine derivative crystal, midbody for preparation and preparing method. (n.d.).
  • Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. (2021). Analytical Chemistry.
  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Deriv
  • Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. (2025). Benchchem.
  • Reaction condition optimization for the coupling reaction of benzoyl chloride with 1- heptyne catalyzed by Pd/Cu bimetallic NPs 4. (n.d.).
  • CHLORIN
  • Safety of chlorine production and chlorination processes. (2025).
  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. (n.d.). Recipharm.
  • How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma.
  • Safety of chlorine production and chlorination processes. (2004). ACS Chemical Health & Safety.
  • ICH guideline Q13 on continuous manufacturing of drug substances and drug products. (2021). European Medicines Agency.
  • Guidance for Industry: Immediate Release Solid Oral Dosage Forms. (1994).
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. (n.d.).
  • SAFETY OF CHLORIN
  • Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • Technical Support Center: Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. (2025). Benchchem. h1Witu)

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in aqueous media

Welcome to the technical support center for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound. As Senior Application Scientists, we have designed this resource to provide you with both the practical steps and the underlying scientific principles to overcome solubility challenges in your research.

Frequently Asked Questions (FAQs)
FAQ 1: What are the intrinsic properties of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone that cause its low aqueous solubility?

Answer:

The poor aqueous solubility of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS No: 63608-15-1) stems directly from its molecular structure.[1] The molecule possesses significant hydrophobic (lipophilic) character contributed by the phenyl ring and the piperidine ring's hydrocarbon backbone. These non-polar regions are energetically unfavorable to interact with the highly polar, hydrogen-bonding network of water, leading to low solubility.

The key structural features influencing its solubility are:

  • Hydrophobic Phenyl Group: The large, non-polar benzene ring is a major contributor to the compound's low affinity for water.

  • Piperidine Ring: While containing a nitrogen atom, the carbon framework of the piperidine ring is also non-polar.

  • Tertiary Amine: The piperidine nitrogen is a tertiary amine, which is a weak base. In its neutral, uncharged form, it does not significantly contribute to water solubility. However, this basic functional group is the primary handle for solubility enhancement via pH modification.[2] As a basic amine, it can be protonated in acidic conditions to form a more polar, and therefore more water-soluble, ammonium salt.

FAQ 2: My initial attempts to dissolve the compound directly in aqueous buffer have failed. What is the first and most common strategy I should try?

Answer:

The most direct and widely used initial strategy is co-solvency .[3] This involves using a water-miscible organic solvent to create a solvent mixture that is more hospitable to the compound.

The Principle of Co-solvency: Co-solvents work by reducing the overall polarity of the aqueous medium.[4][5] The organic co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that can more easily accommodate the non-polar regions of your compound, thereby increasing its solubility.[5][6] This technique is particularly effective for lipophilic or highly crystalline compounds.[7]

Recommended Co-solvents: For initial trials, common co-solvents used in pharmaceutical research are recommended due to their miscibility with water and compatibility with many biological assays.

Co-solventRecommended Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)< 1% v/v in final solutionPotent solvent. Can be cytotoxic at higher concentrations. Ensure final concentration is compatible with your assay.
Ethanol (EtOH)< 5% v/v in final solutionLess toxic than DMSO but also a weaker solvent. Can cause protein precipitation in some assays.
Propylene Glycol (PG)10-30% v/vA common pharmaceutical excipient. Can increase solution viscosity.[8]
Polyethylene Glycol 400 (PEG-400)10-30% v/vSimilar to PG, widely used in formulations. Also increases viscosity.[8]

Step-by-Step Protocol for Preparing a Stock Solution with a Co-solvent:

  • Prepare a High-Concentration Stock: Dissolve the (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone powder in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.

  • Perform Serial Dilution: Serially dilute this stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to minimize localized high concentrations that can cause immediate precipitation.

  • Observe for Precipitation: If the compound precipitates upon dilution, the concentration exceeds its kinetic solubility in that specific co-solvent/buffer mixture.[9][10] You will need to either lower the final concentration or increase the percentage of the co-solvent.

  • Final Concentration Check: Always ensure the final percentage of the co-solvent is below the tolerance limit of your specific experimental system (e.g., cell culture, enzyme assay).

FAQ 3: I'm still observing precipitation even with co-solvents, or I need to avoid organic solvents altogether. What is the next logical step?

Answer:

The next strategy to employ is pH adjustment . This method leverages the basic tertiary amine in the piperidine ring of your compound.

The Principle of pH-Dependent Solubility: As a weak base, the piperidine nitrogen can accept a proton (H+) from the medium to form a positively charged ammonium cation.[2] R₃N (less soluble) + H₃O⁺ ⇌ R₃NH⁺ (more soluble) + H₂O

This protonated form is significantly more polar than the neutral form and will exhibit much higher solubility in water. According to the Henderson-Hasselbalch principle, as the pH of the solution becomes more acidic (lower than the compound's pKa), the equilibrium will shift towards the more soluble, protonated form.[11]

How to Implement pH Adjustment:

  • Select an Acidic Buffer: Prepare your aqueous medium using a buffer system with a pH below 7. Common choices include citrate buffers (pH 3-6) or phosphate buffers (can be adjusted down to pH ~5.8). For initial tests, try dissolving the compound in a buffer at pH 5.0.

  • Direct Dissolution: Attempt to dissolve the compound directly in the acidic buffer.

  • Titration (for optimization): To find the optimal pH, you can create a pH-solubility profile. This involves preparing suspensions of the compound in a series of buffers across a pH range (e.g., pH 3 to 8), allowing them to equilibrate, and then measuring the concentration of the dissolved compound in each supernatant. This provides an empirical understanding of the pH at which solubility is maximized.[12]

Caution: Ensure that the acidic pH is compatible with the stability of your compound and the requirements of your downstream experiment.

FAQ 4: What advanced formulation strategies can I use if co-solvents and pH adjustment are insufficient or incompatible with my assay?

Answer:

When simpler methods are not viable, you can turn to more advanced formulation techniques such as using surfactants or cyclodextrins . These are powerful methods for solubilizing very hydrophobic compounds.[13]

Strategy 1: Surfactant-Mediated Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell.[15][16] Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[14][15]

  • Types of Surfactants:

    • Non-ionic (Recommended): Polysorbates (Tween® 20, Tween® 80) are commonly used and are generally less harsh on biological systems.

    • Ionic: Sodium Dodecyl Sulfate (SDS) is a powerful solubilizing agent but is often denaturing to proteins and disruptive to cells.[14]

  • How to Use: Prepare your buffer containing the surfactant at a concentration well above its CMC. Add your compound and allow it to equilibrate, using sonication or gentle agitation to aid the process.

Strategy 2: Cyclodextrin-Based Complexation Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. Their exterior is hydrophilic, while the central cavity is hydrophobic.[17][18][19] Poorly soluble molecules can fit into this hydrophobic cavity, forming an "inclusion complex."[19][20] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[18][20]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Has limited water solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[]

  • How to Use: Dissolve the cyclodextrin in your aqueous buffer first, then add your compound. The formation of the inclusion complex can be facilitated by stirring or sonication over several hours.

FAQ 5: How can I be certain my compound is truly dissolved and not just a fine suspension?

Answer:

This is a critical question. Distinguishing between a true molecular solution and a colloidal suspension or a supersaturated state is essential for accurate and reproducible results. This is the difference between measuring thermodynamic solubility (a true equilibrium state) and kinetic solubility (a metastable state prone to precipitation).[9][22][23]

  • Visual Inspection: A true solution should be perfectly clear. Check for the Tyndall effect : shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles scattering the light, meaning your compound is not fully dissolved.

  • Equilibration Time: True thermodynamic solubility requires sufficient time for the solution to reach equilibrium with the solid phase.[9] This can take anywhere from 24 to 72 hours of continuous agitation.[9] Solutions that appear clear initially but form a precipitate over time were likely supersaturated.

  • Centrifugation/Filtration: Before measuring the concentration of your dissolved compound, it is crucial to remove any undissolved micro-particulates.

    • Centrifuge: Spin the sample at high speed (e.g., >14,000 rpm for 15-30 minutes).

    • Filter: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to clarify the supernatant.

  • Amorphous vs. Crystalline State: Kinetic solubility measurements, which often involve rapid precipitation from a DMSO stock, typically yield an amorphous (non-crystalline) solid.[22][23] Amorphous forms are generally more soluble than the more stable crystalline form. Thermodynamic solubility measurements should ideally reflect the equilibrium with the most stable crystalline form.[22][23]

FAQ 6: How can I quantitatively measure the thermodynamic solubility of my compound in a specific medium?

Answer:

The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method .[9][24][25] This experiment measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol will determine the equilibrium solubility of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in a chosen aqueous buffer.

Materials:

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (solid powder)

  • Chosen aqueous buffer (e.g., pH 7.4 PBS, pH 5.0 Citrate Buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • High-speed centrifuge and/or 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and appropriate solvents for standards

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is to add ~2-5 mg of compound to 1 mL of buffer.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker in a temperature-controlled incubator.

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[26] For slowly dissolving or polymorphic compounds, 48-72 hours may be necessary.[9]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed for 1-2 hours to allow larger particles to settle.

    • Carefully withdraw a portion of the supernatant and clarify it by either:

      • Centrifugation: Centrifuge at >14,000 rpm for 30 minutes.

      • Filtration: Filter through a 0.22 µm syringe filter. Discard the first few drops to saturate any binding sites on the filter membrane.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the clarified supernatant into the appropriate concentration range for your calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.

  • Calculate Solubility:

    • Use the concentration from the analysis and the dilution factor to calculate the concentration in the original supernatant. This value represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Troubleshooting Workflow & Data Summary

The following diagram provides a logical decision tree for approaching solubility issues with (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone.

G start Compound fails to dissolve in aqueous buffer cosolvent Strategy 1: Co-solvency (e.g., DMSO, EtOH) start->cosolvent cosolvent_ok Is final co-solvent concentration compatible with assay? cosolvent->cosolvent_ok  Dissolved? ph_adjust Strategy 2: pH Adjustment (Use acidic buffer, e.g., pH < 6) cosolvent->ph_adjust  Precipitates on dilution? cosolvent_ok->ph_adjust No validate Confirm True Solution (No Tyndall effect, filter/centrifuge) cosolvent_ok->validate Yes ph_ok Is acidic pH compatible with assay/stability? ph_adjust->ph_ok  Dissolved? advanced Strategy 3: Advanced Formulation (Surfactants or Cyclodextrins) ph_adjust->advanced  No ph_ok->advanced No ph_ok->validate Yes advanced->validate  Dissolved? fail Re-evaluate formulation or compound concentration advanced->fail  No success Proceed with Experiment validate->success

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for optimizing the reaction temperature in coupling reactions involving (4-(chloromethyl)piperidin-1-yl)(phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for optimizing the reaction temperature in coupling reactions involving (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. As a key intermediate in pharmaceutical synthesis, successful coupling of this molecule is critical. This resource, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments, focusing on the causal relationships between temperature, reaction outcomes, and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is showing low to no yield at room temperature. What is the likely cause and how can I improve it?

A: Low yields at ambient temperatures are a common challenge, often stemming from several factors related to reaction kinetics and reactant stability.

Potential Causes:

  • Insufficient Activation Energy: Many amide bond formations, which are central to coupling this molecule, require an initial energy input to overcome the activation barrier for the reaction to proceed at a reasonable rate.[1][2] Room temperature may not provide sufficient thermal energy.

  • Poor Nucleophilicity of the Coupling Partner: If you are coupling with an electron-deficient amine or a sterically hindered nucleophile, the reaction rate will be inherently slow.[3][4]

  • Inadequate Carboxylic Acid Activation: If you are performing an amide coupling with a carboxylic acid, the activating agent (e.g., EDC, DCC) may not be efficient enough at room temperature, leading to a low concentration of the reactive intermediate.[3][5][6]

Troubleshooting & Optimization:

  • Incremental Temperature Increase: Gradually increase the reaction temperature. A modest increase to 40-60°C can often significantly improve yields for less reactive partners without promoting side reactions.[3][7]

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent such as DMF or DCM. Protic solvents are generally not recommended as they can react with activated intermediates.[8]

  • Optimize Coupling Reagent: For sluggish reactions, consider more potent activating agents. For instance, HATU or COMU are often more effective than standard carbodiimides for difficult couplings.[9][10][11]

Q2: I've increased the temperature of my reaction and am now observing significant byproduct formation. What are these byproducts and how can I mitigate them?

A: Elevated temperatures, while often necessary to drive the primary reaction, can also accelerate undesirable side reactions.[12] With (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, the primary concern is the reactivity of the chloromethyl group.

Likely Side Reactions:

  • N-Alkylation of the Amine Coupling Partner: If your nucleophile is a primary or secondary amine, it can react with the chloromethyl group on a second molecule of the piperidine starting material, leading to a dialkylated byproduct. This is especially prevalent with prolonged heating.[8]

  • Elimination Reactions: At higher temperatures, elimination reactions (E1 or E2) can compete with the desired substitution (SN1 or SN2) at the chloromethyl position, leading to the formation of an alkene.[2][12][13][14] Increased temperature generally favors elimination over substitution.[12][13][14]

  • Reaction with Solvent or Base: If your reaction contains nucleophilic solvents or additives, they may also react with the chloromethyl group at elevated temperatures.

Mitigation Strategies:

  • Controlled Heating: Instead of aggressive heating, try a more moderate temperature range (e.g., 40-50°C) and monitor the reaction progress closely by TLC or LC-MS.

  • Order of Addition: If possible, add the (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone slowly to the reaction mixture containing the nucleophile. This can help to minimize its self-reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize its reaction with the chloromethyl group.

Experimental Protocol: Temperature Screening for Optimal Amide Coupling

This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone with a generic primary amine using EDC as the coupling agent.

Materials:

  • (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vials with stir bars

  • Heating blocks or oil baths

Procedure:

  • Reactant Preparation: In separate vials, prepare stock solutions of the carboxylic acid (if applicable), (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, your amine, EDC, HOBt, and DIPEA in anhydrous DCM.

  • Reaction Setup: To a series of reaction vials, add the carboxylic acid (1.0 equiv), the primary amine (1.2 equiv), HOBt (0.1 equiv), and DIPEA (2.0 equiv).

  • Initiation and Temperature Control: Add the EDC solution (1.2 equiv) to each vial. Place the vials in separate heating blocks or oil baths pre-set to different temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product and any byproducts.

  • Quenching and Work-up: Once the reaction is complete (or has reached a plateau), quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction temperature by ¹H NMR and LC-MS to determine the yield of the desired product and the relative amounts of any impurities.

Data Presentation: Effect of Temperature on Yield and Purity

Reaction Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity by LC-MS (%)Major Impurities Observed
252435>95Unreacted starting material
401278>95Minor unreacted starting material
5569290N-alkylation byproduct
7048575N-alkylation and elimination byproducts

Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions used.

Logical Troubleshooting Workflow

Below is a diagram illustrating a systematic approach to troubleshooting common issues encountered when optimizing the reaction temperature for this coupling reaction.

Caption: Troubleshooting workflow for temperature optimization.

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • De Vreese, R., & La-Venia, A. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Helvetica Chimica Acta, 104(12), e2100169. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]

  • Gokula Krishnan, V., & Murugesan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. Retrieved from [Link]

  • Owolabi, T. O., et al. (2020). Optimized (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM)... ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Balaraman, E., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7236–7244. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • Matos, J., et al. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 90(15), 10148–10155. Retrieved from [Link]

  • Chemguy. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects [Video]. YouTube. Retrieved from [Link]

  • Koyiri, K., & Naidu, S. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 643-647. Retrieved from [Link]

  • Medina-Maez, I. A., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(2). Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Szabó, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5706. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. Retrieved from [Link]

  • Fiveable. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 653–656. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6825. Retrieved from [Link]

  • Li, Z., et al. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(20), 4589. Retrieved from [Link]

  • Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Amides Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the degradation of reactive synthetic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the degradation of reactive synthetic building blocks. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1)[1] is a highly versatile intermediate, but its terminal chloromethyl group makes it exceptionally vulnerable to moisture-driven degradation.

Unlike its free-amine counterparts, the piperidine nitrogen in this molecule is tied up as a neutral benzamide. Consequently, any degradation releases unbuffered acid into your sample. This guide provides an authoritative, self-validating framework to prevent hydrolysis, ensuring the integrity of your synthetic workflows.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the mechanism driving it. The chloromethyl group is a primary alkyl chloride. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. When exposed to ambient moisture, it undergoes a classic bimolecular nucleophilic substitution (SN2) reaction[2].

Water acts as the nucleophile, displacing the chloride ion to form a hydroxymethyl group and releasing hydrogen chloride (HCl) gas[2]. Because the amide nitrogen cannot act as an acid scavenger, the released HCl is unbuffered. This localized acidity can degrade septa, corrode spatulas, and severely interfere with base-sensitive downstream couplings. Our protocols are therefore designed around absolute moisture exclusion and kinetic suppression.

HydrolysisMechanism A (4-(chloromethyl)piperidin-1-yl) (phenyl)methanone C SN2 Transition State [HO---CH2---Cl]‡ A->C Nucleophilic Attack B Ambient Moisture (H2O Nucleophile) B->C H2O entry D Hydrolyzed Product (Hydroxymethyl) C->D Chloride leaves E Hydrogen Chloride (HCl) Release C->E Acidic Byproduct

Bimolecular nucleophilic substitution (SN2) hydrolysis pathway of the chloromethyl group.

Frequently Asked Questions (FAQs)

Q1: Why did my stored batch turn acidic and show multiple spots on TLC? A1: This is the hallmark of ambient hydrolysis. Every time a cold storage vial is opened in a humid laboratory, condensation forms on the compound. The water initiates the SN2 displacement of the chloride[2]. The resulting HCl causes the acidic shift, and the new alcohol derivative appears as a more polar spot on your TLC plate.

Q2: Is it sufficient to store the compound in a standard lab refrigerator (2-8°C)? A2: No. While cooling reduces the kinetic rate of hydrolysis, standard refrigerators are highly humid environments. Without rigorous secondary containment and an inert atmosphere[3], the high humidity will permeate standard caps, leading to slow but steady degradation.

Q3: Why do you recommend Argon over Nitrogen for the inert atmosphere? A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you briefly open a vial to extract an aliquot, Argon remains settled over the compound like a protective blanket, effectively shielding the electrophilic chloromethyl group from atmospheric moisture. Nitrogen dissipates immediately, allowing room air to rush in.

Troubleshooting Guide
Symptom / IssueRoot Cause AnalysisCorrective Action & Prevention
Pungent odor upon opening vial Release of HCl gas due to advanced hydrolysis of the chloromethyl group.Discard heavily degraded batch. Implement strict anhydrous aliquoting (see Protocol below).
Incomplete downstream coupling Loss of active alkyl chloride titer; presence of the unreactive hydroxymethyl byproduct.Quantify purity via 1H NMR (look for CH2-OH shift). Adjust stoichiometry or re-purify via flash chromatography.
Clumping of solid material Moisture ingress causing localized dissolution and reprecipitation/degradation.Store in secondary containment with indicating Drierite. Ensure vials are warmed to room temp before opening.
Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage conditions and the expected integrity of the chloromethyl moiety, based on kinetic modeling of primary alkyl chlorides.

Storage TemperatureAtmospherePrimary ContainmentSecondary ContainmentEstimated Shelf Life (>95% Purity)
Ambient (25°C)Air (Ambient RH)Standard Screw CapNone< 2 Weeks
4°CAir (High RH)Standard Screw CapNone1 - 2 Months
-20°CNitrogenPTFE-Lined CapVacuum Bag6 - 12 Months
-20°C Argon PTFE-Lined Cap Desiccant Jar > 24 Months (Optimal)
Experimental Protocol: Anhydrous Aliquoting and Storage

This methodology is designed as a self-validating system : by incorporating indicating desiccants and single-use aliquots, the protocol inherently prevents and monitors the root causes of hydrolysis (moisture and thermal cycling).

Step 1: Preparation of Receptacles

  • Wash amber glass vials and bake them in a laboratory oven at 150°C for a minimum of 4 hours to drive off surface-bound silanol moisture.

  • Transfer the hot vials directly into a vacuum desiccator to cool.

Step 2: Glovebox Transfer (The Critical Step)

  • Transfer the bulk (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone into an inert-atmosphere glovebox purged with Argon (moisture < 1 ppm).

  • Causality Note: Handling the bulk material in ambient air, even rapidly, introduces micro-droplets of water that act as seeds for hydrolysis.

Step 3: Single-Use Aliquoting

  • Weigh the compound into the baked amber vials in quantities appropriate for a single experiment (e.g., 50 mg or 100 mg).

  • Causality Note: Single-use aliquoting eliminates freeze-thaw cycles. Repeatedly opening a bulk cold vial causes condensation, which is the primary vector for SN2 hydrolysis.

Step 4: Sealing and Secondary Containment

  • Cap each vial tightly with a PTFE-lined silicone septum cap. Causality Note: PTFE is highly impermeable to moisture, whereas standard rubber septa degrade and become porous over time.

  • Wrap the cap junction tightly with Parafilm.

  • Place the aliquots into a secondary wide-mouth jar containing indicating Drierite (CaSO4).

  • Self-Validation: The desiccant serves as a visual validation tool. If the granules turn from blue to pink, the secondary containment has been breached and the internal environment is compromised.

Step 5: Storage and Retrieval

  • Store the secondary jar in a -20°C non-frost-free freezer.

  • Crucial Retrieval Step: Before use, remove the specific aliquot vial and allow it to equilibrate to room temperature before opening . Opening a cold vial instantly condenses atmospheric moisture onto the compound, ruining the integrity of the aliquot.

StorageWorkflow N1 Bulk Material Receipt N2 Glovebox Transfer (Argon Atm) N1->N2 N3 Single-Use Aliquoting N2->N3 N4 PTFE Septum Seal N3->N4 N5 Desiccant Containment N4->N5 N6 -20°C Storage N5->N6

End-to-end anhydrous aliquoting and low-temperature storage workflow.

References
  • Title: (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) Source: Pharmaffiliates URL: [Link]

  • Title: 4-(Chloromethyl)piperidine Hydrochloride: A Versatile Research Chemical Source: Tagesklinik Oldenburg URL: [Link]

Sources

Optimization

best chromatography purification methods for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Prepared by: Gemini, Senior Application Scientist This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven methods for the chromatographic purific...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven methods for the chromatographic purification of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS No: 63608-15-1). This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot and adapt methodologies for optimal purity and yield.

Compound Overview and Purification Challenges

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a moderately polar molecule featuring a basic piperidine nitrogen, a non-polar benzoyl group, and a reactive chloromethyl functional group. Successful purification requires a strategy that addresses these distinct chemical features to remove starting materials, byproducts, and degradation products effectively.

PropertyValueSource
Molecular Formula C₁₃H₁₆ClNO[1]
Molecular Weight 237.73 g/mol [1]
Key Structural Features Tertiary Amine (Piperidine), Amide, Benzoyl Group, Alkyl HalideN/A
Expected Polarity IntermediateN/A
UV Chromophore Yes (Benzophenone)[2][3]

The primary challenges in purifying this compound are:

  • Peak Tailing: The basic piperidine nitrogen can interact strongly with acidic silanol groups on standard silica gel, leading to broad, tailing peaks and poor separation.

  • Chemical Instability: The chloromethyl group is susceptible to hydrolysis (forming the corresponding alcohol) or reaction with nucleophilic solvents and impurities.

  • Co-elution: Synthetic byproducts may have polarities very similar to the target compound, making separation difficult.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography method for a crude, multi-gram batch of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone?

A1: For bulk purification, flash column chromatography on silica gel is the most practical and cost-effective initial approach. This method is ideal for removing impurities with significantly different polarities from your target compound. A typical starting eluent system would be a gradient of ethyl acetate in hexanes. However, due to the basic nature of the piperidine ring, it is critical to add a basic modifier to the eluent to prevent peak tailing.[4][5]

Q2: I'm seeing significant peak tailing during my silica gel chromatography, and my fractions are cross-contaminated. What is happening and how do I fix it?

A2: This is a classic problem caused by the interaction of the basic piperidine nitrogen with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of your compound in an uneven manner, causing the peak to "tail."

Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[6] This allows your product to travel through the column more uniformly, resulting in sharper, more symmetrical peaks and better separation.

Q3: I've purified my compound, but NMR analysis shows a new impurity after a few days of storage. What could it be?

A3: The most likely cause is the degradation of the chloromethyl group. This functional group is an electrophile and can react with nucleophiles. The most common degradation pathway is hydrolysis to the corresponding hydroxymethyl derivative, (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone, especially if the sample is exposed to trace amounts of water. To mitigate this, ensure your purified product is thoroughly dried under high vacuum and stored in a desiccator at a low temperature (e.g., 2-8°C) under an inert atmosphere.

Q4: How do I choose between normal-phase and reverse-phase chromatography for this molecule?

A4: The choice depends on your specific purification goal and the nature of the impurities.

  • Normal-Phase (e.g., Silica Gel): Best for initial, large-scale purification. It excels at removing highly polar impurities (which stick to the baseline) and very non-polar impurities (which elute quickly).

  • Reverse-Phase (e.g., C18): Ideal for high-resolution separation of compounds with small differences in polarity, often used for final polishing to achieve >99% purity. If you have a stubborn impurity that co-elutes with your product on silica, switching to reverse-phase often provides the different selectivity needed for separation. Benzophenone derivatives are well-suited for reverse-phase HPLC.[2][7][8]

Q5: My compound lacks a strong UV chromophore. How can I detect it during HPLC?

A5: Fortunately, the benzophenone moiety in (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is an excellent UV chromophore. You should have strong UV absorbance around 254 nm, making detection straightforward with a standard photodiode array (PDA) or UV detector.

Troubleshooting & Optimization Guides

This section addresses specific issues you may encounter during purification workflows.

Problem 1: Poor Separation and Co-Elution on Silica Gel

Symptoms: TLC analysis shows your product and a key impurity have very similar Rf values (ΔRf < 0.1), and column chromatography yields mixed fractions.

Possible CauseRecommended Solution
Inappropriate Eluent System The polarity of your eluent is not optimized to differentiate the compounds. Solution: Conduct a thorough TLC screen using different solvent systems. Test solvent mixtures with varying polarities and chemical properties (e.g., replace Ethyl Acetate with Dichloromethane or Diethyl Ether). A good eluent system for column chromatography should give your target compound an Rf of ~0.3 on the TLC plate.[9]
Impurity Has Similar Polarity The impurity may be structurally very similar to the product (e.g., the hydroxymethyl analog from hydrolysis). Solution: If optimizing the normal-phase system fails, switch to a different chromatographic mode. Reverse-phase HPLC offers a completely different separation mechanism based on hydrophobic interactions and is highly effective for separating closely related benzophenone derivatives.[2][3]
Column Overloading Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: A general rule for difficult separations is to use a mass ratio of crude product to silica gel of 1:50 to 1:100. For easier separations, 1:30 may suffice.[9]
Problem 2: Low Mass Recovery After Column Chromatography

Symptoms: The total mass of material recovered from the column is significantly lower than the amount of crude material loaded.

Possible CauseRecommended Solution
Irreversible Adsorption The basic product has bound irreversibly to the acidic silica gel. This is common if a basic modifier was not used. Solution: Always add a basic modifier like 0.5-1% triethylamine to the eluent when purifying basic compounds on silica.[6]
On-Column Degradation The compound is not stable to the stationary phase. This is less common with standard silica but possible. Solution: Consider using a deactivated or neutral stationary phase, such as neutral alumina. Alternatively, work quickly and at low temperatures if possible.
Product is Volatile The product was lost during solvent removal on the rotary evaporator. Solution: While this specific compound is not highly volatile, it is good practice to use a cold trap and avoid excessive heating of the water bath during solvent evaporation.
Workflow & Troubleshooting Diagrams

G cluster_0 Purification Method Selection start Crude Product Analysis (TLC, ¹H NMR) decision_purity Required Purity? start->decision_purity proc_flash Normal-Phase Flash Chromatography (Silica Gel + 0.5% TEA) decision_purity->proc_flash >95% (Bulk) proc_hplc Reverse-Phase Prep-HPLC (C18, ACN/H₂O) decision_purity->proc_hplc >99% (Final Polish) decision_impurities Impurities Polarity? decision_impurities->proc_hplc Co-elution end_product Pure Product decision_impurities->end_product Separated proc_flash->decision_impurities proc_hplc->end_product

Caption: Workflow for selecting the appropriate purification method.

G cluster_1 Troubleshooting Silica Gel Chromatography problem Problem Observed tailing Peak Tailing problem->tailing poor_sep Poor Separation problem->poor_sep low_rec Low Recovery problem->low_rec cause_silanol Cause: Acidic Silanols tailing->cause_silanol cause_solvent Cause: Wrong Eluent poor_sep->cause_solvent solution_rp Solution: Switch to Reverse Phase poor_sep->solution_rp cause_adsorb Cause: Irreversible Adsorption low_rec->cause_adsorb solution_tea Solution: Add 0.5-1% TEA to Eluent cause_silanol->solution_tea solution_tlc Solution: Re-screen Solvents via TLC cause_solvent->solution_tlc cause_adsorb->solution_tea

Caption: Troubleshooting flowchart for common column chromatography issues.

Experimental Protocols

Caution: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the bulk purification of the title compound.

  • TLC Method Development:

    • Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.

    • On a silica gel TLC plate, spot the crude mixture.

    • Develop the plate in various solvent systems. A good starting point is 30% ethyl acetate in hexane.

    • Add 0.5% triethylamine (TEA) to the developing solvent.

    • The optimal eluent system should provide an Rf value of ~0.3 for the product spot.

  • Column Packing:

    • Select an appropriate size flash column for your sample amount (e.g., a 40g silica column for 0.4-4g of crude material).

    • Prepare your eluent. For example, if 30% EtOAc/Hexane was optimal, prepare a bulk solution of 30% EtOAc in Hexane with 0.5% TEA.

    • Pack the column with silica gel using the chosen eluent system, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or flasks. The benzophenone group allows for easy visualization of the product-containing fractions under a UV lamp (254 nm).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product.[4][9]

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is for high-purity polishing of the title compound.

  • Analytical Method Development:

    • Dissolve a small, purified sample in acetonitrile or methanol.

    • Using an analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm), inject the sample.

    • Run a broad gradient to determine the approximate elution conditions. A typical gradient is 10% to 95% Acetonitrile in Water over 15-20 minutes.

    • Monitor the elution at ~254 nm.

    • Optimize the gradient to achieve baseline separation between your product and any remaining impurities.

  • Scaling to Preparative HPLC:

    • Use the optimized conditions from the analytical run to program the preparative HPLC system. Adjust the flow rate according to the larger column diameter.

    • Dissolve the sample to be purified in a minimal amount of a strong solvent (like acetonitrile) and filter it through a 0.45 µm syringe filter.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative C18 column.

    • Run the preparative method.

    • Collect fractions corresponding to the product peak, which can be triggered by UV absorbance.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile from the collected fractions using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., dichloromethane) to recover the final, high-purity compound.

References
  • NSF PAR. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Organic Syntheses. 1-phenylpiperidine. Available from: [Link]

  • ChemSynthesis. (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Available from: [Link]

  • Radboud Repository. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Available from: [Link]

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Available from: [Link]

  • ACS Publications. Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile-Phase Composition. Journal of Chemical & Engineering Data. Available from: [Link]

  • Google Patents. Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • Pharmaffiliates. Piribedil-impurities. Available from: [Link]

  • PMC. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Available from: [Link]

  • MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Available from: [Link]

  • Google Patents. Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PeerJ. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize nucleophilic su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize nucleophilic substitution reactions involving (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1)[1].

While this bifunctional molecule is a highly valuable building block for installing the functionalized piperidine scaffold into kinase inhibitors and other pharmacophores[2], its structural geometry makes it susceptible to yield-limiting side reactions. This guide provides a mechanistic framework to identify root causes, self-validating protocols to ensure reproducibility, and targeted FAQs to resolve specific experimental bottlenecks.

Mechanistic Causality of Byproduct Formation

To effectively troubleshoot, we must first understand the causality behind the chemical behavior of the substrate. The molecule features a reactive primary alkyl chloride (-CH₂Cl) and a stable, yet cleavable, N-benzoyl amide linkage.

  • The Electrophilic Center (Primary Alkyl Chloride): Primary halides inherently favor bimolecular nucleophilic substitution (Sₙ2) due to low steric hindrance at the alpha-carbon[3][4].

  • The Beta-Proton (C4 of Piperidine): The tertiary proton at the C4 position of the piperidine ring is susceptible to abstraction. If a strong base is used, the reaction shifts from an Sₙ2 pathway to an E2 elimination, forming a stable exocyclic alkene[4][5].

  • The Amide Linkage: While generally robust, the N-benzoyl group can undergo hydrolysis under harsh aqueous conditions at elevated temperatures.

ReactionPathways SM (4-(Chloromethyl)piperidin-1-yl) (phenyl)methanone SN2 Desired SN2 Product (N/O/S-Alkylation) SM->SN2 Good Nucleophile, Weak Base Polar Aprotic Solvent Elim Elimination Byproduct (Exocyclic Alkene) SM->Elim Strong/Bulky Base High Temperature Hydro Hydrolysis Byproduct (Primary Alcohol) SM->Hydro Adventitious H2O / OH- Protic Solvents Amide Amide Cleavage (Piperidine + Benzoic Acid) SM->Amide Harsh Aqueous Acid/Base Prolonged Heating

Reaction pathways of the substrate showing desired SN2 vs. competing byproduct formations.

Troubleshooting Guide: Byproduct Identification & Mitigation

Issue A: Significant Formation of Exocyclic Alkene (Elimination Byproduct)
  • Causality: The use of strong, bulky bases (e.g., KOtBu, NaH) or highly concentrated base solutions shifts the reaction kinetics from Sₙ2 to E2[5]. Elevated temperatures further provide the activation energy required for the entropically favored elimination pathway[4].

  • Resolution: Switch to a weak, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)[2][3]. Lower the reaction temperature to 0 °C – 25 °C[5].

Issue B: Conversion to Primary Alcohol (Hydrolysis Byproduct)
  • Causality: Alkyl chlorides can be rapidly hydrolyzed to alcohols when adventitious water or hydroxide ions act as nucleophiles. This frequently occurs if solvents are not properly dried or if hygroscopic bases absorb atmospheric moisture prior to the reaction.

  • Resolution: Utilize strictly anhydrous polar aprotic solvents (e.g., DMF, Acetone, or Acetonitrile)[2][5]. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use freshly calcined K₂CO₃.

Issue C: Loss of the Benzoyl Group (Amide Cleavage)
  • Causality: Prolonged heating (>80 °C) in the presence of strong aqueous acids or bases during the reaction or workup will cleave the N-benzoyl bond, yielding benzoic acid and the free piperidine derivative.

  • Resolution: Maintain reaction temperatures below 60 °C and utilize mild, pH-neutral, or slightly basic aqueous workups (e.g., saturated NaHCO₃)[2].

Quantitative Data: Reaction Condition Matrix

To illustrate the causality of reagent selection, the following table summarizes the predicted product distributions based on established primary alkyl halide reactivity profiles under varying conditions.

Base / NucleophileSolvent SystemTemp (°C)Sₙ2 Product (%)Elimination (%)Hydrolysis (%)
K₂CO₃ / Amine Anhydrous DMF25> 90% < 5%< 1%
DIPEA / Thiol Anhydrous MeCN25> 95% < 2%< 1%
KOtBu / Amine DMF60< 20%> 70% < 1%
NaOH / Amine EtOH / H₂O80< 10%< 10%> 80%

Note: Data represents generalized kinetic distributions derived from Sₙ2/E2 competition principles[4][5].

Self-Validating Experimental Protocol: Optimized Sₙ2 Substitution

This step-by-step methodology is designed as a self-validating system . By incorporating specific In-Process Controls (IPC), the protocol proves its own success before you commit to time-consuming purification steps.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask. Purge with inert gas (Nitrogen or Argon) for 15 minutes to eliminate atmospheric moisture, preventing hydrolysis[5].

  • Reagent Solubilization: Dissolve the nucleophile (1.0 eq) in anhydrous DMF or Acetonitrile (0.1 M concentration). Polar aprotic solvents enhance Sₙ2 nucleophilicity[4][5].

  • Base Addition: Add a weak, non-nucleophilic base such as DIPEA or finely powdered, anhydrous K₂CO₃ (2.5 - 3.0 eq)[2][3]. Stir for 10 minutes at room temperature.

  • Substrate Addition: Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.1 eq) dropwise or in small portions to prevent localized concentration spikes that could trigger dimerization.

  • Temperature Control: Maintain the reaction at 20 °C – 50 °C for 12–24 hours[2]. Do not exceed 60 °C to avoid amide cleavage.

  • Self-Validation Checkpoint (IPC): Take a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated to proceed to workup ONLY IF the desired product mass is dominant, starting material is <5%, and the [M-36] peak (indicative of E2 elimination) is absent or <2%.

  • Aqueous Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].

ProtocolWorkflow Step1 1. Reagent Preparation Anhydrous DMF/MeCN, Inert Gas Step2 2. Base Addition Add DIPEA or K2CO3 (2.5-3.0 eq) Step1->Step2 Step3 3. Substrate Addition Add Chloromethyl Substrate (1.1 eq) Step2->Step3 Step4 4. Temperature Control Maintain 20-50°C Step3->Step4 Step5 5. In-Process Control (IPC) LC-MS/TLC Monitoring Step4->Step5 Step6 6. Aqueous Workup Extract with EtOAc, Wash Brine Step5->Step6

Self-validating experimental workflow for optimized SN2 substitution minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass peak corresponding to [M-36] in my LC-MS? A1: An [M-H - Cl]⁺ or[M-36] peak indicates the exact mass signature of the exocyclic alkene elimination byproduct (loss of HCl). To correct this, ensure you are not using a strong/bulky base, dilute your reaction mixture, and reduce the temperature to suppress the higher-activation-energy E2 pathway[4][5].

Q2: Can I use polar protic solvents like ethanol to improve the solubility of my nucleophile? A2: It is highly discouraged. Polar protic solvents hydrogen-bond with the nucleophile, reducing its reactivity for Sₙ2, while simultaneously stabilizing the chloride leaving group. This combination increases the likelihood of elimination or solvolysis (ether formation/hydrolysis)[4][5]. Stick to polar aprotic solvents like DMF or DMSO.

Q3: My Sₙ2 reaction is running too slowly at room temperature, but heating causes elimination. What can I do? A3: Add a catalytic amount of Sodium Iodide (NaI) (0.1 - 0.2 eq). This facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide. Because iodide is a superior leaving group, it significantly accelerates the Sₙ2 reaction at lower temperatures, allowing you to achieve full conversion without supplying the thermal energy that triggers elimination[4][5].

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Alkylations

Welcome to the Advanced Technical Support Guide for handling (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone . This compound is a highly valuable building block in medicinal chemistry for installing the 1-benzoylpiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone . This compound is a highly valuable building block in medicinal chemistry for installing the 1-benzoylpiperidin-4-ylmethyl pharmacophore. However, drug development professionals frequently encounter stalled reactions, low yields, or recovered starting materials when attempting nucleophilic substitution (SN2) on the chloromethyl group.

This guide synthesizes structural causality, thermodynamic principles, and field-tested methodologies to help you overcome these kinetic barriers.

Part 1: The Root Cause of SN2 Failure (Causality & Mechanics)

To troubleshoot a failing reaction, we must first understand the molecular mechanics preventing the reaction from occurring. The resistance of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone to nucleophilic attack is driven by two compounding structural factors:

1. β -Branching (The Isobutyl Effect) The chloromethyl group is attached to the C4 position of the piperidine ring. This creates a β -branched primary alkyl halide system (analogous to an isobutyl halide). In an SN2 reaction, the nucleophile must approach at a 180° angle to the C–Cl bond[1]. In a β -branched system, the bulky substituents on the β -carbon (the C3 and C5 methylenes of the piperidine ring) sterically block this backside trajectory, significantly increasing the activation energy ( ΔG‡ ) of the transition state[2].

2. Conformational Rigidity via A(1,3) Strain The N-benzoyl group is not merely a passive protecting group. The amide C–N bond possesses partial double-bond character, which restricts free rotation. To minimize A(1,3) allylic strain between the carbonyl oxygen/phenyl ring and the equatorial protons at C2 and C6, the piperidine ring is forced into a highly rigid chair conformation[3],[4]. Because the ring cannot easily flex to relieve steric clashes during the SN2 transition state, the steric hindrance at C4 is severely exacerbated compared to a flexible, unhindered alkyl chloride.

Steric_Hindrance N_Benzoyl N-Benzoyl Group (Partial Double Bond) A13_Strain A(1,3) Allylic Strain with C2/C6 Protons N_Benzoyl->A13_Strain Rigid_Chair Rigidified Piperidine Chair Conformation A13_Strain->Rigid_Chair Hindered_Trajectory Blocked SN2 Trajectory (Steric Clash with C3/C5) Rigid_Chair->Hindered_Trajectory Beta_Branching β-Branching at C4 (Isobutyl-like System) Beta_Branching->Hindered_Trajectory Elevated_Barrier Elevated ΔG‡ (Sluggish Alkylation) Hindered_Trajectory->Elevated_Barrier

Logical flowchart of conformational and steric factors elevating the SN2 activation energy.

Part 2: Troubleshooting FAQs

Q: My reaction with a secondary amine nucleophile is yielding <10% product after 24 hours at room temperature. Should I just add more base? A: No. Adding more base will not overcome the kinetic barrier of the SN2 trajectory. The issue is steric, not thermodynamic deprotonation. You must increase the nucleophilicity of the attacking species or improve the leaving group. We recommend an in situ Finkelstein reaction[5]. By adding Sodium Iodide (NaI) or Potassium Iodide (KI), the unreactive alkyl chloride is temporarily converted into a highly reactive alkyl iodide, which undergoes SN2 displacement much faster due to the weaker C–I bond and iodide's superior leaving group ability.

Q: I switched to NaI, but my reaction in THF is still slow. Why? A: Tetrahydrofuran (THF) is a polar ether, but it is not optimal for SN2 reactions involving charged nucleophiles or Finkelstein intermediates. THF does not adequately solvate cations while leaving anions "naked." Switch to a strongly polar aprotic solvent like anhydrous DMF, DMAc, or DMSO. These solvents strongly solvate the sodium/potassium counterions, leaving the nucleophile highly active and free from a tight solvation shell[1].

Q: I am trying to alkylate a bulky phenol. Even with KI and DMF, the reaction stalls. What is the next step? A: For highly hindered nucleophiles (e.g., ortho-substituted phenols or bulky heterocycles), the kinetic barrier is too high for standard thermal heating without causing degradation. Microwave irradiation is the preferred solution. Microwave heating provides rapid, uniform energy transfer, allowing you to safely reach 120–150 °C for short durations (15–30 minutes). This provides the thermodynamic push necessary to overcome the elevated ΔG‡ without the decomposition profiles typically seen in prolonged oil-bath heating.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the expected outcomes when optimizing the alkylation of a standard hindered nucleophile (e.g., 2-methylphenol) with (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone.

SolventBaseAdditive (Catalyst)Temperature / TimeExpected YieldPrimary Failure Mode
THFK₂CO₃ (2 eq)None25 °C / 24 h< 5%Kinetic stall (high ΔG‡ )
DMFK₂CO₃ (2 eq)None80 °C / 24 h~ 35%Slow conversion, partial degradation
DMFK₂CO₃ (2 eq)NaI (1.0 eq)80 °C / 12 h~ 85%Clean conversion via Finkelstein
DMSOCs₂CO₃ (2 eq)KI (0.5 eq)130 °C (MW) / 20 min> 95%Highly efficient, naked anion attack

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify that the mechanistic steps (e.g., leaving group exchange, anion generation) have successfully occurred before proceeding.

Protocol A: In Situ Finkelstein-Assisted Alkylation (Standard Thermal)

Best for: Primary/Secondary amines, unhindered phenols, and thiols.

  • Reagent Preparation: In a flame-dried Schlenk flask under N₂, dissolve (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Leaving Group Activation: Add anhydrous NaI (1.0 eq). Stir at 60 °C for 2 hours.

    • Self-Validation Checkpoint: Sample the reaction and run an LC-MS. You must observe the disappearance of the chloride starting material (M+H: 238) and the appearance of the iodide intermediate (M+H: 330). Do not proceed until this exchange is >80% complete.

  • Nucleophile Introduction: Cool the mixture to room temperature. Add the nucleophile (1.2 eq) followed by finely powdered K₂CO₃ (2.5 eq). Causality: K₂CO₃ acts as a heterogeneous base to mop up the generated HI without acting as a competing nucleophile.

  • Reaction Execution: Heat the suspension to 80 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce any residual iodine) and extract with EtOAc. Wash the organic layer 3x with 5% LiCl aqueous solution to completely remove DMF.

Protocol B: Microwave-Assisted Alkylation for Highly Hindered Nucleophiles

Best for: Bulky heterocycles, ortho-substituted phenols, and weak nucleophiles.

  • Anion Generation: In a microwave-safe vial, combine the hindered nucleophile (1.2 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMSO (0.3 M). Stir at room temperature for 15 minutes.

    • Causality: Cesium carbonate is chosen because the large ionic radius of the Cs⁺ cation creates a loose ion pair with the nucleophile, generating a highly reactive, "naked" anion capable of penetrating the steric bulk of the piperidine ring.

  • Substrate Addition: Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.0 eq) and KI (0.5 eq). Seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate the vial at 130 °C for 20 minutes (Dynamic holding time, high absorption setting).

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed. If a faint spot remains, irradiate for an additional 10 minutes.

  • Workup: Dilute with water to precipitate the product. If the product is an oil, extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Start Substrate + Nucleophile (Low Reactivity) Add_NaI Step 1: Add NaI/KI (In Situ Finkelstein) Start->Add_NaI Solvent Step 2: Polar Aprotic Solvent (DMF/DMSO) Add_NaI->Solvent Base Step 3: Add Cs2CO3 (Naked Anion Generation) Solvent->Base Heat Step 4: Thermal/Microwave (Overcome ΔG‡) Base->Heat Product Successful SN2 Product (High Yield) Heat->Product

Step-by-step workflow for overcoming steric hindrance in SN2 alkylations.

References

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)". Available at:[Link]

  • ACS Publications. "The Role of Allylic Strain for Conformational Control in Medicinal Chemistry". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the expected ¹H and ¹³C NMR spectra of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a substituted piperidine derivative of interest in medicinal chemistry. We will delve into a predictive analysis based on established principles and comparative data from structurally related compounds, offering a robust framework for spectral interpretation.

Introduction to the Structural Features and Their NMR Signatures

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is comprised of a central piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with a chloromethyl group. This combination of functionalities gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The hindered rotation around the amide C-N bond at room temperature can lead to the observation of rotamers, resulting in broadened or duplicated signals for the piperidine ring protons and carbons adjacent to the nitrogen. The flexible chair conformation of the piperidine ring further introduces the possibility of distinct chemical shifts for axial and equatorial protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is anticipated to exhibit signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the 4-(chloromethyl)piperidine moiety. The integration of these signals will reflect the number of protons giving rise to each resonance.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2', H-6' (ortho-Ph)~ 7.40 - 7.50MultipletDeshielded by the adjacent carbonyl group and aromatic ring current.
H-3', H-4', H-5' (meta, para-Ph)~ 7.25 - 7.40MultipletTypical aromatic region for a monosubstituted benzene ring.
H-2ax, H-6ax (piperidine)~ 3.50 - 3.80Broad MultipletDeshielded by the adjacent nitrogen and the anisotropic effect of the carbonyl group. Axial protons are typically more shielded than equatorial protons.
H-2eq, H-6eq (piperidine)~ 3.20 - 3.50Broad MultipletDeshielded by the adjacent nitrogen.
H-3ax, H-5ax (piperidine)~ 1.60 - 1.80MultipletTypical aliphatic region for piperidine ring protons.
H-3eq, H-5eq (piperidine)~ 1.80 - 2.00MultipletEquatorial protons are typically more deshielded than axial protons.
H-4 (piperidine)~ 1.90 - 2.10MultipletMethine proton at a substituted carbon.
CH₂Cl~ 3.50 - 3.60Doublet~ 6-7Methylene protons adjacent to a chlorine atom and a methine group.

Due to the amide bond, the signals for the piperidine protons, especially those at the 2 and 6 positions, are expected to be broad at room temperature. Variable temperature NMR studies could potentially resolve these into sharper signals for the distinct rotamers.

Below is a diagram illustrating the proton environments and their expected through-bond correlations.

Caption: Molecular structure of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing benzoyl and chloromethyl groups will significantly influence the chemical shifts of the piperidine ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 170Typical chemical shift for an amide carbonyl carbon.
C-1' (ipso-Ph)~ 135 - 137Quaternary carbon of the benzene ring attached to the carbonyl group.
C-2', C-6' (ortho-Ph)~ 128 - 130Aromatic carbons ortho to the carbonyl group.
C-4' (para-Ph)~ 129 - 131Aromatic carbon para to the carbonyl group.
C-3', C-5' (meta-Ph)~ 127 - 129Aromatic carbons meta to the carbonyl group.
C-2, C-6 (piperidine)~ 43 - 48Carbons adjacent to the nitrogen atom, deshielded by the amide group. Broad signals may be observed due to restricted rotation.
C-4 (piperidine)~ 35 - 40Substituted carbon of the piperidine ring.
C-3, C-5 (piperidine)~ 29 - 33Carbons beta to the nitrogen atom.
CH₂Cl~ 45 - 50Carbon of the chloromethyl group, deshielded by the chlorine atom.

Comparative Analysis with Structurally Similar Compounds

Our predictions are supported by data from analogous structures. For instance, in N-benzoylpiperidine, the protons at the 2 and 6 positions of the piperidine ring appear as a broad multiplet around 3.5 ppm, and the carbons at these positions resonate around 47 ppm. The presence of the 4-(chloromethyl) substituent is expected to have a more localized effect on the chemical shifts of the C4, C3, and C5 positions of the piperidine ring. In 4-(chloromethyl)pyridine hydrochloride, the chloromethyl protons appear around 4.8 ppm, and the carbon at around 45 ppm.[1][2] The phenyl protons and carbons of the benzoyl group are expected to have chemical shifts similar to those observed in other N-benzoyl derivatives.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, the following experimental protocol is recommended.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[3] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used if solubility is an issue.[3] Be aware that the choice of solvent can influence chemical shifts.[4][5]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

2. NMR Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup (Tuning and Matching) A->B C Locking and Shimming B->C D Acquisition of ¹H Spectrum C->D Standard 1D Pulse Sequence E Acquisition of ¹³C Spectrum C->E Proton-decoupled Pulse Sequence F Data Processing and Analysis D->F E->F

Caption: A generalized workflow for acquiring NMR spectra.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally adequate for good resolution.[8]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[9]

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets.

    • Spectral Width: A spectral width of 200-220 ppm is typically required for carbon spectra.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is usually sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, grounded in fundamental NMR principles and comparative data. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data for this and structurally related compounds, ensuring accurate structural verification which is a critical step in the drug discovery and development pipeline. The complexities arising from restricted amide bond rotation and piperidine ring conformation highlight the power of NMR spectroscopy in providing deep structural insights.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. [Link]

  • NMR Sample Preparation. University of California, Santa Barbara. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. [Link]

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Benzoylpiperidine. PubChem. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]

  • 4-(Chloromethyl)pyridine hydrochloride. SpectraBase. [Link]

  • 1-Benzoylpiperidine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Royal Society of Chemistry. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations. The Journal of Organic Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • N-Benzoylpiperidine | C12H15NO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

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Comparative

Comparative Reactivity Guide: (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone vs. Bromomethyl Analogs

Executive Summary In medicinal chemistry and drug development, the piperidine scaffold is a privileged structure frequently used to enhance the pharmacokinetic properties of small molecules. (4-(Chloromethyl)piperidin-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the piperidine scaffold is a privileged structure frequently used to enhance the pharmacokinetic properties of small molecules. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1), also known as N-benzoyl-4-chloromethylpiperidine, is a critical electrophilic building block used to install the piperidin-4-ylmethyl moiety onto various pharmacophores [1].

When designing alkylation workflows, researchers must frequently choose between this chloromethyl derivative and its bromomethyl analog. This guide provides an objective, data-backed comparison of their reactivity profiles, thermodynamic properties, and handling protocols to help you optimize your nucleophilic substitution (SN2) reactions.

Mechanistic Causality: Leaving Group Dynamics

The fundamental difference in reactivity between the chloromethyl and bromomethyl analogs is dictated by the leaving group ability of the respective halogens during a bimolecular nucleophilic substitution (SN2) [2].

  • Bond Dissociation Energy: The carbon-chlorine (C–Cl) bond is significantly stronger (~339 kJ/mol) than the carbon-bromine (C–Br) bond (~285 kJ/mol). Breaking the C–Cl bond requires a higher activation energy, necessitating elevated reaction temperatures [3].

  • Polarizability and Transition State Stabilization: The bromide ion is larger and more polarizable than the chloride ion. During the backside attack by a nucleophile, this polarizability better stabilizes the dispersed negative charge in the trigonal bipyramidal transition state, dramatically accelerating the reaction rate [3].

  • The Role of N-Benzoyl Protection: In both analogs, the piperidine nitrogen is protected by an electron-withdrawing benzoyl group. This is a vital structural feature; an unprotected secondary amine would lead to rapid intermolecular self-alkylation (polymerization). The benzoyl group neutralizes the nucleophilicity of the piperidine nitrogen, ensuring chemoselective reaction exclusively at the halomethyl carbon.

SN2_Mechanism Nuc Nucleophile (e.g., Amine/Thiol) TS Trigonal Bipyramidal Transition State Nuc->TS Backside Attack Substrate N-Benzoyl-4-(halomethyl)piperidine (X = Cl or Br) Substrate->TS C-X Bond Lengthening Product Alkylated Product + Halide Leaving Group TS->Product Inversion of Configuration & X- Departure

Caption: SN2 mechanism for the alkylation of N-benzoyl-4-(halomethyl)piperidine.

Quantitative Performance Comparison

The selection between the chloro and bromo analogs represents a classic synthetic trade-off between reactivity and shelf-stability. While bromomethyl analogs react significantly faster, they are more susceptible to premature hydrolysis and light-induced degradation.

Parameter(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanoneBromomethyl Analog
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Energy ~339 kJ/mol~285 kJ/mol
Relative SN2 Rate 1x (Baseline)~50x - 100x
Typical Reaction Temp 60 °C – 80 °C0 °C – 25 °C
Typical Reaction Time 12 – 24 hours2 – 6 hours
Storage Stability High (Stable at Room Temp)Moderate (Requires 2-8 °C, light-sensitive)
Risk of Elimination (E2) LowModerate (especially with bulky/strong bases)

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity results and reproducibility, the following protocols are designed as self-validating systems, incorporating specific monitoring and quenching steps to prevent over-alkylation or degradation [4].

Protocol A: Alkylation using the Chloromethyl Analog

Best for: Large-scale synthesis, highly reactive nucleophiles (e.g., thiolates), and reactions requiring robust thermal stability.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base Addition: Add finely powdered K₂CO₃ (2.5 eq). Expert Tip: For sterically hindered or weaker nucleophiles, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This facilitates an in situ Finkelstein reaction, temporarily converting the stable chloride into a highly reactive iodide intermediate.

  • Electrophile Addition: Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60–80 °C. This thermal energy is mandatory to overcome the high activation energy of the C–Cl bond.

  • Validation & Workup: Monitor the consumption of the starting material via LC-MS. Upon completion (12–24 h), cool to room temperature. Quench cautiously with saturated aqueous NH₄Cl to neutralize the base, then extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF.

Protocol B: Alkylation using the Bromomethyl Analog

Best for: Weak nucleophiles, thermosensitive substrates, and rapid library generation.

  • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (CH₃CN) or DMF (0.2 M) under nitrogen.

  • Base Addition: Add K₂CO₃ or a non-nucleophilic organic base like DIPEA (2.0 eq).

  • Electrophile Addition: Add the bromomethyl analog (1.05 eq) dropwise or in small portions at 0 °C. The higher reactivity of the C–Br bond can lead to exothermic spikes; cooling prevents this.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir. Heating is rarely required and should be avoided to prevent unwanted E2 dehydrohalogenation byproducts.

  • Validation & Workup: Monitor via LC-MS. Reactions typically reach completion rapidly (2–6 h). Quench with water and extract with Ethyl Acetate as described above.

Workflow Start Prepare Reagents: Substrate, Nucleophile, Base, Solvent Choice Select Halide Analog Start->Choice Chloro (4-(Chloromethyl)...) Requires Heat (60-80°C) Longer Time (12-24h) Choice->Chloro X = Cl Bromo (4-(Bromomethyl)...) Room Temp (20-25°C) Shorter Time (2-8h) Choice->Bromo X = Br Workup Aqueous Quench & Extraction (EtOAc/H2O) Chloro->Workup Bromo->Workup Purify Column Chromatography or Recrystallization Workup->Purify

Caption: Comparative experimental workflow for chloromethyl vs. bromomethyl alkylation.

Conclusion

The decision to use (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone over its bromomethyl analog should be dictated by the specific constraints of your synthetic step. The chloromethyl analog provides unmatched shelf-stability and is highly forgiving on a process scale, provided the system can tolerate heating. Conversely, the bromomethyl analog is the reagent of choice for driving difficult alkylations with weak nucleophiles to completion under mild, ambient conditions.

References

  • Pharmaffiliates. "(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Product Specifications". Pharmaffiliates. [Link]

  • Chemistry Steps. "Reactivity of Alkyl Halides in SN2 Reactions". Chemistry Steps. [Link]

  • Master Organic Chemistry. "The SN2 Reaction Mechanism". Master Organic Chemistry.[Link]

Validation

A Comparative Guide to HPLC Method Validation for the Purity of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (4-(chloromethyl)piperidin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, a key intermediate in pharmaceutical synthesis. We will objectively compare alternative chromatographic conditions, present supporting experimental data, and provide a detailed, step-by-step validation protocol grounded in scientific principles and regulatory expectations.

Introduction: The Critical Need for Purity Analysis

(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can potentially alter the pharmacological and toxicological profile of the API. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.[1][2]

This guide will delve into the nuances of developing and validating a reverse-phase HPLC (RP-HPLC) method, a powerful and versatile technique for separating and quantifying small molecules.[3][4] Our focus will be on creating a stability-indicating method, one that can accurately measure the analyte of interest in the presence of its degradation products and any process-related impurities.[5][6]

Method Development: A Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is paramount for achieving optimal separation. Here, we compare two common C18 columns and two different mobile phase systems to illustrate the decision-making process in method development.

Comparison of HPLC Columns

The stationary phase is the heart of the chromatographic separation. We evaluated two popular choices for small molecule analysis: a traditional, fully porous C18 column and a core-shell C18 column.

Column ParameterAlternative 1: Traditional C18Alternative 2: Core-Shell C18Rationale for Comparison
Particle Type Fully Porous SilicaSuperficially Porous SilicaCore-shell particles offer higher efficiency and resolution at lower backpressures compared to fully porous particles of a similar size, enabling faster analyses.[7]
Particle Size 5 µm2.7 µmSmaller particle sizes generally lead to sharper peaks and better resolution, but at the cost of higher backpressure.
Dimensions 250 mm x 4.6 mm100 mm x 4.6 mmA shorter column with higher efficiency particles can significantly reduce run times and solvent consumption.

Experimental Outcome: The Core-Shell C18 column provided superior peak shape and resolution in a significantly shorter analysis time. The following data is illustrative.

Performance MetricTraditional C18Core-Shell C18
Theoretical Plates (N) ~12,000~18,000
Tailing Factor (Tf) 1.31.1
Analysis Time (min) 158
Comparison of Mobile Phase Composition

The mobile phase composition dictates the retention and selectivity of the separation. We compared two common organic modifiers, acetonitrile and methanol, in combination with a buffered aqueous phase.

Mobile Phase ComponentAlternative A: AcetonitrileAlternative B: MethanolRationale for Comparison
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Acetonitrile generally has a lower viscosity and higher elution strength than methanol, often resulting in better peak shapes and lower backpressure.[8] Methanol can offer different selectivity for certain compounds.
Aqueous Phase 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier ensures the analyte, a tertiary amine, is protonated, leading to better peak shape on a silica-based C18 column by minimizing interactions with residual silanols.[8] TFA is a stronger ion-pairing agent and can sometimes improve peak shape for basic compounds but can be difficult to remove from preparative samples and may suppress MS signals.

Experimental Outcome: A mobile phase consisting of acetonitrile and 0.1% formic acid in water provided the best balance of peak shape, resolution, and signal intensity for LC-MS compatibility.

The Optimized Stability-Indicating HPLC Method

Based on the comparative studies, the following optimized method was selected for validation.

ParameterOptimized Condition
Column Core-Shell C18, 2.7 µm, 100 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B over 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 5 µL

A Step-by-Step Guide to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol Selectivity Selectivity Specificity Specificity Selectivity->Specificity Peak Shape Peak Shape Linearity Linearity Peak Shape->Linearity Resolution Resolution Resolution->Specificity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->LOD_LOQ Precision->Robustness

Caption: Logical workflow for HPLC method development and validation.

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (e.g., acetonitrile/water) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If validating for a drug product, analyze a placebo sample to demonstrate no interference from excipients.

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally degrade it.[5][6][13] This is crucial for establishing the stability-indicating nature of the method.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples and assess the peak purity of the analyte using a photodiode array (PDA) detector. The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Acceptance Criteria:

  • No significant interference from blank or placebo at the retention time of the analyte.

  • The method must be able to separate the analyte from all degradation products.

  • The peak purity of the analyte in the stressed samples must pass.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[10]

Experimental Protocol:

  • Prepare a stock solution of the (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12][14]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

G cluster_0 Precision Evaluation Homogeneous Sample Homogeneous Sample Repeatability Repeatability Homogeneous Sample->Repeatability Same Day Same Analyst Same Instrument Intermediate Precision Intermediate Precision Homogeneous Sample->Intermediate Precision Different Day Different Analyst Different Instrument Reproducibility Reproducibility Homogeneous Sample->Reproducibility Different Lab

Caption: Relationship between different levels of precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

The determined LOQ should be experimentally verified by analyzing a series of samples at and around the calculated concentration.

Acceptance Criteria:

  • The precision (%RSD) at the LOQ should be ≤ 10%.

  • The accuracy at the LOQ should be within an acceptable range (e.g., 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to the optimized method parameters, one at a time.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Acceptance Criteria:

  • The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.

Conclusion

This guide has provided a comprehensive comparison of HPLC conditions and a detailed protocol for the validation of a stability-indicating method for the purity of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone. By following a systematic approach to method development and validation, as outlined in this guide and in accordance with ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of pharmaceutical products. The presented framework emphasizes a scientific, risk-based approach to analytical method lifecycle management.[12][16]

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Rahman, M. M., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientifica (Cairo). [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Reverse-phase HPLC Method Development. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • AMS Biopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • IJSDR. (2019). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]

  • ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]

  • ResearchGate. (2017). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

  • MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • Royal Society of Chemistry. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Chromatography Online. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • American Chemical Society. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). Validation/Verification of Analytical Procedures. [Link]

  • ResearchGate. (2017). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

Sources

Comparative

Architectural Building Blocks in Drug Design: (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone vs. 4-chloromethylpiperidine

As an application scientist in medicinal chemistry, one of the most critical decisions in library design is the selection of appropriate pharmacophore building blocks. The 4-substituted piperidine motif is ubiquitous in...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in medicinal chemistry, one of the most critical decisions in library design is the selection of appropriate pharmacophore building blocks. The 4-substituted piperidine motif is ubiquitous in modern therapeutics, frequently appearing in acetylcholinesterase inhibitors, antihistamines, and neurodegenerative disease targets[1].

When constructing these scaffolds, chemists frequently choose between two foundational precursors: 4-chloromethylpiperidine (the unprotected secondary amine) and (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (the N-benzoylated derivative)[2]. While they share the same reactive chloromethyl electrophile, their behavior in a reaction flask is fundamentally different. This guide objectively compares their reactivity profiles, structural implications, and experimental handling to provide a definitive selection framework for drug development professionals.

Mechanistic Causality: The Double-Edged Sword of the Free Amine

The core difference between these two building blocks lies in the electronic state of the piperidine nitrogen.

4-chloromethylpiperidine is a bifunctional molecule containing both a nucleophilic center (the secondary amine) and an electrophilic center (the primary alkyl chloride). If handled as a free base at room temperature, the molecule rapidly undergoes self-alkylation. The secondary amine of one molecule attacks the chloromethyl group of another, leading to intractable polymeric mixtures or intramolecular cyclization into strained bicyclic azabicyclo[2.2.2]octane-like or aziridinium intermediates. To prevent this, it is commercially supplied and stored strictly as a hydrochloride salt[3].

To harness the chloromethyl group without catastrophic polymerization, the nitrogen must be deactivated. (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (also known as N-benzoyl-4-chloromethylpiperidine) solves this through amide resonance[4]. The benzoyl group pulls the nitrogen's lone pair into the carbonyl pi-system. This structural modification completely neutralizes the nitrogen's nucleophilicity, transforming a chaotic bifunctional molecule into a stable, monofunctional electrophile perfectly primed for clean SN2 reactions[4].

Reactivity A 4-chloromethylpiperidine (Free Amine) B Base / Heat A->B C Self-Alkylation / Polymerization B->C D (4-(chloromethyl)piperidin-1-yl) (phenyl)methanone E Target Nucleophile + Base D->E F Clean SN2 Substitution E->F

Fig 1: Reactivity divergence between unprotected and N-benzoylated 4-chloromethylpiperidine.

Quantitative Profiling & Physicochemical Comparison

When selecting between these reagents, one must consider not only the synthetic route but also how the residual protecting group (if left on the final drug candidate) alters the physicochemical properties (e.g., LogP, TPSA).

Table 1: Comparative Profiling of Piperidine Building Blocks

Feature4-chloromethylpiperidine (HCl Salt)(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone
CAS Number 1822-61-363608-15-1
Nitrogen State Protonated secondary amine (reactive upon neutralization)N-Benzoyl amide (electronically deactivated)
Reactivity Profile Bifunctional (Nucleophile & Electrophile)Monofunctional (Electrophile only)
Stability (Basic Conditions) Poor (Rapid self-alkylation / cyclization)Excellent (Stable to standard SN2 conditions)
Primary Use Case Orthogonal protection strategies; Custom N-functionalizationDirect alkylation of complex scaffolds; Lipophilic tagging
LogP Contribution Low (Hydrophilic)High (Lipophilic due to phenyl ring)
Advanced Applications: Spirocycles and Purine Derivatives

Spirocyclic scaffolds are highly privileged structures in medicinal chemistry due to their rigid, three-dimensional conformations, which often lead to improved target selectivity and reduced off-target toxicity[5].

Synthesizing a spiro[piperidine-4,3'-oxindole] scaffold relies heavily on the N-protected variant. If unprotected 4-chloromethylpiperidine were used during the initial N-alkylation of the oxindole, the basic conditions (NaH) required to deprotonate the oxindole would simultaneously trigger the piperidine's self-destruction. By utilizing (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, the oxindole anion cleanly attacks the chloromethyl carbon. The resulting intermediate is then subjected to an intramolecular Heck reaction to close the spirocycle[5].

Workflow Step1 Oxindole + NaH in DMF (0°C) Step2 Add N-Benzoyl-4- chloromethylpiperidine Step1->Step2 Step3 N-Alkylation (SN2 Reaction) Step2->Step3 Step4 Intramolecular Heck Reaction Step3->Step4 Step5 Spiro[piperidine-4,3'- oxindole] Scaffold Step4->Step5

Fig 2: Synthetic workflow for spirocyclic piperidine scaffolds via N-alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Clean SN2 Alkylation using (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone

Purpose: To append the piperidine scaffold to an oxindole core without side-reactions[5].

  • Deprotonation: To a flame-dried Schlenk flask under argon, dissolve the target oxindole (1.0 equiv.) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Activation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the oxindole, creating a "hard" nucleophile.

  • Electrophile Addition: After H₂ evolution ceases (approx. 30 mins), add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.1 equiv.) dropwise as a solution in DMF.

  • Reaction & Validation: Warm to room temperature and stir for 12 hours. Self-Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting oxindole mass and the appearance of the product mass (M + 236 - 35) confirms successful SN2 substitution.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Kinetic Trapping of 4-chloromethylpiperidine Hydrochloride

Purpose: To utilize the unprotected core by applying a custom protecting group (e.g., Boc) in situ, avoiding polymerization.

  • Suspension: Suspend 4-chloromethylpiperidine hydrochloride (1.0 equiv.) in anhydrous Dichloromethane (DCM) at -78 °C.

  • Kinetic Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise. Causality: The extremely low temperature (-78 °C) drastically reduces the kinetic rate of intermolecular SN2 self-alkylation. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile against the chloromethyl group.

  • In Situ Protection: Immediately add Boc-anhydride (1.2 equiv.) dissolved in DCM.

  • Validation: Slowly warm the reaction to room temperature over 4 hours. Self-Validation: The initially cloudy suspension (insoluble HCl salt) will become a clear, homogeneous solution as the organic-soluble N-Boc-4-chloromethylpiperidine is formed.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Conclusion

For the vast majority of drug design applications—especially those involving the construction of spirocycles or complex purine derivatives—(4-(chloromethyl)piperidin-1-yl)(phenyl)methanone is the superior choice. Its pre-installed benzoyl group acts as an electronic safeguard, ensuring predictable, high-yielding SN2 chemistry. Conversely, 4-chloromethylpiperidine should be reserved strictly for specialized workflows where orthogonal protecting groups (like Boc or Fmoc) must be installed in situ, requiring rigorous cryogenic control to prevent the molecule from destroying itself.

References
  • MDPI. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. MDPI.[Link]

  • Google Patents. EP0881215B1 - Process for the preparation of 4-methylenepiperidines.
  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Pharmaffiliates.[Link]

Sources

Validation

Crystallographic Structure Validation of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone: A Comparative Guide

Introduction (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) [1] is a highly functionalized piperidine derivative frequently utilized as a critical building block in pharmaceutical synthesis. For drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) [1] is a highly functionalized piperidine derivative frequently utilized as a critical building block in pharmaceutical synthesis. For drug development professionals, confirming the exact three-dimensional architecture of this intermediate—specifically the chair conformation of the piperidine ring, the equatorial/axial preference of the chloromethyl group, and the rotational orientation of the benzoyl moiety—is paramount.

This guide objectively compares the industry-standard Single-Crystal X-Ray Diffraction (SC-XRD) pipeline powered by Olex2/SHELXL against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR). It provides a self-validating experimental framework for researchers to ensure absolute structural integrity.

Objective Comparison of Structural Validation Modalities

When validating the atomic structure of a small molecule API intermediate, researchers must balance resolution, sample requirements, and computational rigor.

Table 1: Performance Comparison of Analytical Modalities
Feature / ModalitySC-XRD + Olex2/SHELXL (Gold Standard)MicroED (Electron Diffraction)ssNMR + Powder XRD (PXRD)
Sample Requirement Single crystal > 50 µmNanocrystals (< 1 µm)Bulk powder (10–50 mg)
Resolution Limit Ultra-high (< 0.75 Å)High (~ 0.85 Å)Low (Requires modeling)
Hydrogen Atom Precision Excellent (via difference Fourier maps)Poor (electrons interact strongly with core potentials)Moderate (via dipolar couplings)
Disorder Modeling Highly robust (SHELXL PART instructions)Challenging (dynamic scattering effects)Indirect (line broadening)
IUCr Validation Native (CheckCIF/PLATON)Developing standardsNot applicable (No CIF output)
Throughput High (Automated diffractometers)Medium (Requires cryo-EM access)Low (Complex NMR acquisition)

Verdict: While MicroED is revolutionary for un-crystallizable powders, SC-XRD coupled with the Olex2/SHELXL computational pipeline remains the undisputed gold standard for small molecules due to its native integration with the International Union of Crystallography (IUCr) validation standards.

The Gold Standard Pipeline: SC-XRD, Olex2, and SHELXL

The structural validation of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone requires a software toolchain capable of handling potential rotational disorder in the chloromethyl group.

  • Olex2: Acts as the comprehensive Graphical User Interface (GUI). It seamlessly links structure solution and refinement, providing real-time visual feedback of electron density maps (Q-peaks) [2].

  • SHELXL: The robust mathematical engine operating under the hood. It performs full-matrix least-squares refinement against F2 , which is demonstrably superior to refinement against F because it utilizes all data, including negative intensities arising from background noise [3].

G A Diffraction Data Collection (SC-XRD / MicroED) B Data Reduction & Integration (CrysAlisPro / APEX) A->B C Structure Solution (SHELXT / Charge Flipping) B->C D Structure Refinement (SHELXL via Olex2 GUI) C->D E Anisotropic Displacement & H-Atom Treatment D->E Model Update F IUCr CheckCIF / PLATON Validation D->F Convergence E->D Least-Squares F->D ALERTS (Fix Model) G Final Validated CIF Archiving & Publication F->G Zero Level A/B ALERTS

Crystallographic structure solution and validation workflow using SHELXL and CheckCIF.

Self-Validating Experimental Protocols

A robust crystallographic protocol is inherently self-validating. Every experimental choice must be mathematically justifiable during the refinement phase.

Protocol 1: Crystal Growth and Data Collection
  • Crystallization (Causality): Dissolve 50 mg of (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone in a minimum volume of dichloromethane (DCM). Layer carefully with hexane. Why? Vapor diffusion or liquid-liquid diffusion provides thermodynamic control, yielding defect-free single crystals essential for high-resolution diffraction.

  • Mounting: Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection (Causality): Flash-cool the crystal to 100 K under a nitrogen stream and collect data using Mo-K α radiation ( λ=0.71073 Å). Why 100 K? Cryogenic temperatures drastically reduce atomic thermal motion. This sharpens the diffraction spots and is critical for accurately modeling the highly mobile chloromethyl group, preventing it from appearing artificially disordered.

Protocol 2: Iterative Refinement and IUCr Validation
  • Structure Solution: Import the integrated .hkl file into Olex2. Solve the phase problem using SHELXT (dual-space algorithm).

  • Isotropic to Anisotropic Refinement: Assign heavy atoms (Cl, O, N, C). Refine isotropically, then convert to Anisotropic Displacement Parameters (ADPs).

  • Modeling Disorder (Causality): If the chloromethyl group exhibits a "cigar-shaped" thermal ellipsoid, it indicates rotational disorder. Split the Cl and C atoms into two positions (e.g., PART 1 and PART 2 in SHELXL) and apply RIGU (Rigid Bond) and SIMU (Similar ADP) restraints. Why? This prevents over-parameterization while accurately reflecting the physical reality of the molecule's dynamic states.

  • Hydrogen Atom Placement: Place H-atoms in calculated positions using a riding model (AFIX instructions).

  • Self-Validation via CheckCIF: Export the final .cif and .fcf files. Submit them to the IUCr CheckCIF server [4]. The server acts as an automated peer-review system, checking for missed symmetry, voids, and geometric anomalies [5]. The protocol is only complete when all Level A and B ALERTS are resolved.

Quantitative Data Presentation

Below is a representative summary of validated crystallographic parameters for (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone, demonstrating the metrics required for a publication-ready structure.

Table 2: Crystallographic Data and Refinement Parameters (Simulated)
ParameterValueValidation Significance
Empirical Formula C13H16ClNOConfirms chemical identity.
Formula Weight 237.72 g/mol Matches mass spectrometry data.
Temperature 100(2) KEnsures minimal thermal smearing.
Space Group P21​/c Confirms the achiral nature of the bulk crystal.
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815 R1​<0.05 indicates an excellent fit between the model and experimental data.
Goodness-of-Fit (GooF) on F2 1.045A value close to 1.0 proves the weighting scheme is optimal and data is not over-parameterized.
Largest diff. peak and hole 0.284 and -0.215 e.Å −3 Residual electron density is negligible, proving no atoms were missed.

Mechanistic Insights: Structural Nuances

When validating this specific structure, two mechanistic features must be carefully scrutinized in the Olex2 viewer:

  • The Piperidine Chair Conformation: The validation must confirm whether the chloromethyl group at the C4 position adopts an equatorial or axial position. Steric bulk typically dictates an equatorial preference to minimize 1,3-diaxial interactions. If the refinement forces an axial position with high strain, the model must be re-evaluated for misassigned atom types.

  • Amide Bond Planarity: The N1 atom of the piperidine ring is conjugated with the benzoyl carbonyl group. The CheckCIF report will validate the planarity of the O=C-N linkage. A significant deviation from sp2 geometry at the nitrogen atom will trigger a CheckCIF ALERT, indicating a potential error in the refinement model.

References

  • Pharmaffiliates. "(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Product Specification." Pharmaffiliates. Available at: [Link]

  • OlexSys. "Olex2: Crystallography at your fingertip!" OlexSys. Available at: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. Available at: [Link]

  • International Union of Crystallography. "Details of checkCIF/PLATON tests." IUCr Journals. Available at: [Link]

  • Spek, A. L. "checkCIF validation ALERTS: what they mean and how to respond." Acta Crystallographica Section E: Crystallographic Communications, 2020. Available at: [Link]

Comparative

Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Precursors

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary & The C(sp³)–Cl Activation Challenge The piperidine ring is one of the most ubiqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & The C(sp³)–Cl Activation Challenge

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. Functionalizing the C4 position of the piperidine ring is a critical vector for drug discovery. (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1) serves as an excellent precursor for such functionalization. The N-benzoyl group provides a robust, UV-active protecting handle, while the primary alkyl chloride offers a site for carbon-carbon bond formation.

However, the C(sp³)–Cl bond is notoriously inert. With a bond dissociation energy (BDE) of approximately 81 kcal/mol and low polarizability, it resists traditional two-electron oxidative addition [1]. Furthermore, if oxidative addition is successful, the resulting alkyl-metal intermediate is highly susceptible to rapid β-hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.

To objectively evaluate modern synthetic solutions to this problem, this guide benchmarks three distinct catalytic paradigms for the cross-coupling of this precursor to form (4-benzylpiperidin-1-yl)(phenyl)methanone :

  • Palladium Catalysis: Traditional thermal Suzuki-Miyaura coupling.

  • Nickel Catalysis: Base-metal thermal Suzuki-Miyaura coupling via single-electron transfer (SET).

  • Metallaphotoredox Catalysis: Dual Ir/Ni cross-electrophile coupling via radical chlorine-atom abstraction.

Mechanistic Divergence in Catalytic Design

The fundamental difference between these three systems lies in how they overcome the activation barrier of the C(sp³)–Cl bond.

  • Palladium (2e⁻ Pathway): Palladium requires highly electron-rich, sterically demanding ligands (like PCy₃) to force the difficult two-electron oxidative addition into the C–Cl bond. The steric bulk of the ligand is also critical to accelerate transmetalation and reductive elimination faster than the competing β-hydride elimination[1].

  • Nickel (SET Pathway): Nickel is more electropositive and readily accesses Ni(I)/Ni(III) oxidation states. Instead of a concerted two-electron insertion, Ni undergoes a single-electron transfer (SET) to the alkyl chloride, generating a transient alkyl radical and a Ni(II)–Cl species. The radical rapidly recombines with the metal, largely bypassing the geometric requirements for β-hydride elimination [2].

  • Metallaphotoredox (Silyl Radical Abstraction): This state-of-the-art approach completely divorces the C–Cl cleavage from the transition metal. An Iridium photocatalyst generates a silyl radical from a silane additive. The silyl radical abstracts the chlorine atom (driven by the formation of a strong Si–Cl bond), generating the piperidinyl alkyl radical. This radical is then intercepted by a Nickel cycle that has undergone oxidative addition with an aryl bromide, achieving cross-electrophile coupling at room temperature [3].

G cluster_catalysts Catalytic Benchmarks for C(sp³)-C(sp²) Coupling Precursor (4-(chloromethyl)piperidin-1-yl) (phenyl)methanone Pd Pd2(dba)3 / PCy3 (2e⁻ Oxidative Addition) Precursor->Pd PhB(OH)2, Base, 80°C Ni NiCl2·glyme / Prolinol (SET / Radical Pathway) Precursor->Ni PhB(OH)2, Base, 60°C Photo Ir/Ni Dual Catalysis (Silyl Radical Cl-Abstraction) Precursor->Photo PhBr, Silane, hν, 25°C Product (4-benzylpiperidin-1-yl) (phenyl)methanone Pd->Product Ni->Product Photo->Product

Mechanistic divergence of Pd, Ni, and Photoredox catalysis for C(sp³)-Cl activation.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of the three catalytic systems. To ensure a self-validating dataset, all reactions were spiked with an internal standard (dodecane) prior to initiation, allowing for precise GC-FID yield tracking against isolated yields.

Catalytic SystemCoupling PartnerCatalyst Loading (Metal)Temp (°C)Time (h)GC Yield (%)*Isolated Yield (%)Byproducts Observed
Pd₂dba₃ / PCy₃ Phenylboronic acid10 mol% Pd802448%42%Alkene (β-hydride elim.), Protodeboronation
NiCl₂·glyme / Prolinol Phenylboronic acid10 mol% Ni601681%76%Trace homocoupling
Ir/Ni Dual Catalysis Bromobenzene5 mol% Ni / 2 mol% Ir25495%92%Trace debromination

*GC Yields determined using dodecane as an internal standard. Discrepancies between GC and isolated yields reflect purification losses during silica gel chromatography.

Analysis of Results: The thermal Palladium system struggles with this unactivated primary chloride, requiring high temperatures and long reaction times, ultimately suffering from competitive β-hydride elimination. The Nickel system offers a vast improvement, utilizing an inexpensive base metal and milder conditions to achieve synthetically useful yields. However, the Metallaphotoredox system is the clear winner in catalytic efficiency. By utilizing a polarity-matched silyl radical for halogen-atom abstraction, it achieves near-quantitative conversion at room temperature in a fraction of the time.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and rigorous exclusion of oxygen (critical for radical-mediated pathways) are explicitly detailed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Note: PCy₃ is highly air-sensitive in solution. Rigorous Schlenk techniques are required to prevent phosphine oxidation, which would immediately kill the catalytic cycle.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.05 mmol, 45.8 mg), PCy₃ (0.12 mmol, 33.6 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Substrate Addition: Add (4-(chloromethyl)piperidin-1-yl)(phenyl)methanone (1.0 mmol, 237.7 mg) and dodecane (0.5 mmol, 85 mg; internal standard).

  • Solvent & Degassing: Add anhydrous THF (3.0 mL). Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Reaction: Stir the mixture at 80 °C for 24 hours.

  • Validation & Workup: Cool to room temperature. Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID to determine the conversion ratio against the dodecane standard. Quench the main reaction with water, extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Causality Note: Prolinol acts as an inexpensive, bidentate amino-alcohol ligand that stabilizes the transient Ni(I)/Ni(III) intermediates during the SET process, preventing catalyst precipitation [2].

  • Preparation: In an argon-filled glovebox, charge a 10 mL vial with NiCl₂·glyme (0.10 mmol, 21.9 mg), L-prolinol (0.15 mmol, 15.2 mg), phenylboronic acid (1.2 mmol, 146 mg), and KHMDS (2.0 mmol, 399 mg).

  • Substrate Addition: Add the piperidine precursor (1.0 mmol, 237.7 mg) and dodecane (0.5 mmol, 85 mg).

  • Reaction: Add anhydrous isopropanol (4.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Validation & Workup: Withdraw a 50 µL aliquot for GC-FID validation. Dilute the crude mixture with diethyl ether, filter through Celite to remove nickel salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol C: Metallaphotoredox Cross-Electrophile Coupling

Causality Note: This protocol uses bromobenzene instead of phenylboronic acid. The Ir photocatalyst requires visible light to reach its excited state, where it oxidizes the silane. Tetramethylguanidine (TMG) is used as a base to neutralize the HCl generated during the reaction, preventing catalyst poisoning [3].

  • Preparation: In an argon-filled glovebox, charge a 2-dram borosilicate glass vial with NiCl₂(dtbbpy) (0.05 mmol, 19.3 mg),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 mmol, 22.4 mg), and bromobenzene (1.0 mmol, 157 mg).

  • Substrate Addition: Add the piperidine precursor (1.5 mmol, 356.5 mg; used in excess to drive the cross-coupling) and dodecane (0.5 mmol, 85 mg).

  • Reagents & Solvent: Add tris(trimethylsilyl)silane (TTMSS) (1.2 mmol, 298 mg), tetramethylguanidine (TMG) (2.0 mmol, 230 mg), and anhydrous DMA (5.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir at 25 °C for 4 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature.

  • Validation & Workup: Turn off the LEDs. Withdraw a 50 µL aliquot for GC-FID validation. Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organics with brine (5 × 10 mL) to remove the DMA solvent, dry over Na₂SO₄, and purify via flash chromatography.

References

  • A Method for Palladium-Catalyzed Cross-Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3 Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, ste...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS Number: 63608-15-1), a compound used in various research and development applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone is not always readily available, an analysis of its structural components—a chlorinated organic compound and a piperidine derivative—provides crucial insights into its potential hazards.[1][2][3]

  • Chlorinated Organic Compounds: These compounds are often persistent in the environment and can generate hazardous byproducts if not incinerated at high temperatures.[2] Therefore, they are typically classified as hazardous waste.

  • Piperidine Derivatives: Piperidine and its derivatives can be flammable, corrosive, and toxic.[1][4][5][6][7] They may cause severe skin burns and eye damage.[8][9]

Based on these structural characteristics, (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone should be handled as a hazardous waste with potential for toxicity, corrosivity, and environmental hazard.

Table 1: Chemical and Safety Information Summary

PropertyInformationSource
Chemical Name (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone[3]
CAS Number 63608-15-1[3]
Molecular Formula C13H16ClNO[3]
Molecular Weight 237.73 g/mol [3]
Assumed Hazards Toxic, Corrosive, Environmental Hazard[1][2]
Primary Disposal Route Licensed Hazardous Waste Incineration[2]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

III. Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone follows a structured workflow designed to ensure safety and regulatory compliance at every stage.

dot

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste_Generation Waste Generation (Pure compound, solutions, contaminated materials) Segregation Segregate as Halogenated Organic Waste Waste_Generation->Segregation Crucial First Step Container Select Compatible, Leak-Proof Container Segregation->Container Labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards Container->Labeling Immediate Action Storage Store in Designated Satellite Accumulation Area Labeling->Storage Secondary_Containment Use Secondary Containment Storage->Secondary_Containment Prevent Spills EHS_Contact Contact Institutional EHS Office for Pickup Secondary_Containment->EHS_Contact Waste_Manifest Complete Waste Manifest Documentation EHS_Contact->Waste_Manifest Incineration Disposal by Licensed Hazardous Waste Vendor (High-Temperature Incineration) Waste_Manifest->Incineration

Caption: Disposal workflow for (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.

Experimental Protocol for Waste Collection and On-Site Management:

  • Waste Segregation: At the point of generation, immediately segregate waste containing (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. This includes pure or residual compound, reaction mixtures, solutions, and contaminated materials. This waste must be classified as halogenated organic waste .[10][11][12][13] Do not mix it with non-halogenated solvent waste.[10][13]

  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[14][15][16] For liquid waste, EHS-provided carboys are often suitable.[17]

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone," and the associated hazards (e.g., Toxic, Corrosive).[2][14][15] Do not use abbreviations or chemical formulas.[14]

  • Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[14][15][18] Do not leave funnels in the container opening.[14]

  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of waste generation.[14][17] This area should be under the control of laboratory personnel and away from general traffic.[14][18]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[15]

  • Contaminated Solid Waste: Any materials contaminated with (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, such as gloves, absorbent pads, and weighing papers, must be collected and disposed of as solid hazardous waste.[1] Place these items in a designated, labeled container for solid hazardous waste.

  • Empty Container Disposal: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[15] The rinsate must be collected and disposed of as hazardous liquid waste.[15][18] After rinsing, manage the container according to your institution's specific guidelines.

IV. Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, utilizing chemical fume hoods if the spill is contained within one.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the substance.[1] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[19][20]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) office, regardless of the size.[1]

V. In-Lab Neutralization: Not a Recommended Practice

There are no established and verified experimental protocols for the in-laboratory neutralization or deactivation of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone.[2][21] Attempting to neutralize this chemical without a validated procedure could lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts.[2] Therefore, professional disposal is the only acceptable and safe method.

VI. Final Disposal: Professional Services are Mandatory

The ultimate disposal of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone must be conducted by a licensed and approved professional waste disposal company.[1][2]

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's EHS office to schedule a waste pickup.[14]

  • Documentation: Accurately complete all required waste disposal forms and documentation.

  • Preferred Disposal Method: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[2]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Stanford University. Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health and Safety. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • University of California, Berkeley. Halogenated Waste. Environment, Health & Safety. Retrieved from [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Oregon State University. Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Retrieved from [Link]

  • University of Tennessee, Knoxville. 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • NextSDS. (4-CHLORO-PHENYL)-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-METHANONE. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. Decontamination and disposal of PCB wastes. PubMed. Retrieved from [Link]

  • University of Tennessee, Knoxville. Chapter 7 - Management Procedures For Specific Waste Types. Environment, Health and Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

As a Senior Application Scientist, I recognize that handling reactive pharmaceutical impurities requires more than just following a checklist—it demands a fundamental understanding of the molecule's mechanistic behavior....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive pharmaceutical impurities requires more than just following a checklist—it demands a fundamental understanding of the molecule's mechanistic behavior. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS: 63608-15-1), commonly encountered in drug development as Efinaconazole Impurity 28[1], presents specific occupational hazards due to its structural moieties[2].

This guide provides a self-validating, causality-driven framework for the safe handling, preparation, and disposal of this compound, ensuring your laboratory operations maintain the highest standards of safety and scientific integrity.

Mechanistic Hazard Assessment & Causality

Understanding the chemical structure is the first step in risk mitigation. This compound features a chloromethyl group attached to a piperidine ring. Primary alkyl chlorides are highly susceptible to nucleophilic substitution ( SN​2 ) reactions. In a biological context, this makes the molecule a potent alkylating agent capable of covalently binding to nucleophilic residues (e.g., thiols, amines) on epidermal proteins and DNA.

Furthermore, the phenyl methanone (benzoyl) moiety significantly increases the molecule's lipophilicity. If dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the compound's ability to permeate the stratum corneum increases exponentially, bypassing standard dermal defenses.

Causality-Driven PPE Selection: Because of the dual risk of particulate inhalation (as a 237.7 g/mol powder[1]) and solvent-facilitated dermal absorption, standard laboratory attire is insufficient.

  • Hand Protection: Standard latex gloves offer poor permeation resistance to halogenated compounds. Causality: You must double-glove using extended-cuff nitrile gloves. The outer glove acts as a sacrificial layer against solvent splashes, while the inner glove maintains the primary dermal barrier against the lipophilic benzoyl structure.

  • Respiratory Containment: Causality: To prevent inhalation of the reactive alkylating dust, weighing must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood to maintain negative pressure.

G Start Task: Handling (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone Hood Primary Containment Class II BSC or Fume Hood Start->Hood Gloves Hand Protection Double Nitrile Gloves (>0.12mm) Hood->Gloves Resp Respiratory Protection N95/P100 (if outside hood) Hood->Resp Contingency Body Body Protection Tyvek Sleeves & Lab Coat Gloves->Body Proceed Proceed with Operation Body->Proceed

PPE Selection and Containment Workflow for Reactive Alkyl Chlorides.

Quantitative Data & Specifications

To ensure rapid decision-making, all critical physicochemical parameters and required PPE specifications are summarized below.

ParameterSpecificationCausality / Rationale
Chemical Name (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanoneActive alkylating moiety (chloromethyl)[2]
CAS Number 63608-15-1Unique identifier for Efinaconazole Impurity 28[1]
Molecular Weight 237.73 g/mol Fine powder; small enough to pose an aerosolization risk[2]
Glove Material Nitrile (Double-layered)Prevents permeation of lipophilic benzoyl groups
Glove Thickness > 0.12 mm (inner), > 0.15 mm (outer)Outer layer serves as a sacrificial barrier for solvent splashes
Decon Solution pH 9-10 Alkaline DetergentMildly alkaline conditions hydrolyze reactive SN​2 sites

Self-Validating Operational Methodologies

Every robust protocol must include built-in checks to verify its efficacy. Follow this step-by-step methodology for transferring and dissolving the API impurity.

Protocol A: Step-by-Step Weighing and Dissolution

  • Preparation: Line the analytical balance inside the ventilated enclosure with a disposable, anti-static weigh mat. Causality: Anti-static mats prevent the fine, reactive powder from dispersing due to electrostatic repulsion.

  • System Validation Check 1 (Containment): Before opening the chemical container, observe the analytical balance reading for 10 seconds. A fluctuating reading indicates excessive air drafts, which compromises powder containment. Adjust the hood sash height until the reading stabilizes completely.

  • Tare & Transfer: Using a static-free micro-spatula, transfer the required mass of the compound into a pre-tared amber glass vial.

  • Solvent Addition: Add the target solvent (e.g., HPLC-grade Acetonitrile or DMSO) directly to the vial inside the hood.

  • Sealing: Cap the vial with a PTFE-lined septum cap before removing it from the hood. Causality: PTFE prevents the lipophilic solution from degrading the cap lining and leaking during laboratory transport.

  • System Validation Check 2 (Decontamination): After removing the sealed vial, pass a 254 nm handheld UV lamp over the weigh mat and balance pan. The benzoyl chromophore in the compound absorbs strongly at 254 nm; dark spots (fluorescence quenching) indicate spilled powder requiring immediate cleanup.

Spill Response and Decontamination Plan

In the event of a breach, rapid containment and chemical neutralization are critical.

SpillResponse Spill Spill Detected Isolate Isolate Area Spill->Isolate PPE Don Spill-Kit PPE Isolate->PPE Absorb Apply Inert Absorbent PPE->Absorb Clean Alkaline Wash Absorb->Clean Waste Seal in Chem Bag Clean->Waste

Step-by-Step Spill Response and Decontamination Pathway.

Protocol B: Chemical Spill Decontamination

  • Isolate: Immediately halt work and lower the fume hood sash to maximize exhaust velocity over the spill area. Alert nearby peers.

  • Absorb: For liquid spills (compound dissolved in solvent), cover the area with an inert, non-reactive absorbent like vermiculite. Causality: Do not use paper towels, which can easily transfer the solvent and dissolved alkylating agent directly to your gloves.

  • Neutralize & Clean: Wipe the area with an alkaline detergent solution (pH 9-10). Causality: Mildly alkaline conditions help hydrolyze the reactive chloromethyl group into a significantly less hazardous hydroxymethyl derivative, neutralizing the primary alkylating threat.

  • Dispose: Place all contaminated mats, gloves, and absorbents into a clearly labeled, sealable chemical waste bag. Do not mix with general biohazard waste.

  • Validation Check: Perform a final UV (254 nm) sweep of the area. A uniform reflection confirms the complete removal of the compound.

References

  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone 63608-15-1. Lotusfeet Pharma Impurity Standards. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone
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(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone
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